BMS-770767
Description
inhibits 11beta-hydroxysteroid dehydrogenase type 1; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[8-(2-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-13-4-1-2-5-14(13)25-15-6-3-11-23-16(15)21-22-17(23)18-7-9-19(24,12-18)10-8-18/h1-6,11,24H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXGIFYHJKEXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875067-34-7 | |
| Record name | BMS-770767 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1875067347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-770767 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T8YQ8DDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-777607
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor targeting the MET receptor tyrosine kinase (RTK) family. Its mechanism of action is centered on the direct inhibition of MET, AXL, and RON kinases, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion. This document provides a comprehensive overview of BMS-777607's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: MET Kinase Family Inhibition
BMS-777607 functions as a multi-targeted kinase inhibitor with high affinity for the MET, AXL, and RON receptor tyrosine kinases, which are often overexpressed or constitutively activated in various human cancers. By competing with ATP for the kinase binding site, BMS-777607 effectively blocks the autophosphorylation and subsequent activation of these receptors. This inhibition prevents the recruitment and phosphorylation of downstream signaling molecules, thereby attenuating key oncogenic pathways.
The primary signaling cascades affected by BMS-777607 are the Phosphoinositide 3-Kinase (PI3K)/AKT pathway and the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of these pathways leads to a reduction in cell proliferation, survival, and motility.
Visualized Signaling Pathway
The following diagram illustrates the inhibitory effect of BMS-777607 on the HGF/MET signaling axis and its downstream consequences.
Quantitative Data: Inhibitory Profile
BMS-777607 demonstrates nanomolar potency against its primary targets in both biochemical and cellular assays. The tables below summarize its inhibitory concentrations (IC50).
Biochemical (Cell-Free) Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| AXL | 1.1 | Cell-Free | |
| RON | 1.8 | Cell-Free | |
| c-MET | 3.9 | Cell-Free | |
| Tyro3 | 4.3 | Cell-Free | |
| Mer | 14 | Cell-Free | |
| FLT3 | 16 | Cell-Free | |
| Aurora B | 78 | Cell-Free | |
| Lck | 120 | Cell-Free | |
| VEGFR2 | 180 | Cell-Free |
Table 1: Biochemical IC50 values of BMS-777607 against a panel of kinases.
Cellular Activity and Phenotypic Effects
| Cell Line | Assay Type | IC50 (nM) | Effect | Reference(s) |
| PC-3 | HGF-stimulated c-Met Autophosphorylation | < 1 | Potent blockade of ligand-stimulated receptor activation. | |
| DU145 | HGF-stimulated c-Met Autophosphorylation | < 1 | Potent blockade of ligand-stimulated receptor activation. | |
| KHT Cells | Basal c-Met Autophosphorylation | 10 | Inhibition of constitutive receptor phosphorylation. | |
| GTL-16 | c-Met Autophosphorylation | 20 | Inhibition of receptor phosphorylation in cell lysates. | |
| PC-3 | HGF-stimulated Migration & Invasion | < 100 | Dose-dependent suppression of metastatic phenotypes. | |
| DU145 | HGF-stimulated Migration & Invasion | < 100 | Dose-dependent suppression of metastatic phenotypes. |
Table 2: Cellular IC50 values and observed phenotypic effects of BMS-777607.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline generalized protocols for assays commonly used to characterize the mechanism of action of kinase inhibitors like BMS-777607.
Workflow for In Vitro Cellular Assays
The diagram below outlines a typical workflow for assessing the impact of BMS-777607 on cultured cancer cells.
Cell Viability (MTS/MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of BMS-777607 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Data Acquisition: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting Protocol for Phospho-Protein Analysis
This technique is used to detect changes in the phosphorylation status of target proteins, such as MET, AKT, and ERK, following inhibitor treatment.
-
Sample Preparation: Culture and treat cells with BMS-777607 as described above. After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
BMS-777607 is a highly potent inhibitor of the MET kinase family, including AXL and RON. Its mechanism of action involves the direct blockade of kinase activity, leading to the inhibition of critical downstream signaling pathways like PI3K/AKT and RAS/MAPK. This targeted inhibition translates to significant anti-proliferative and anti-metastatic effects in cancer cells driven by MET signaling. The provided data and protocols offer a foundational guide for further research and development involving this compound.
Unraveling the Multifaceted Function of BMS-777607: A Technical Guide
Note on nomenclature: Initial searches for "BMS-770767" revealed ambiguity, with references to both a compound investigated for metabolic diseases and a potent anti-cancer agent. Extensive analysis of preclinical data strongly suggests that the compound of interest for a research and drug development audience is BMS-777607 , a multi-targeted receptor tyrosine kinase inhibitor. This guide will focus on the function and mechanism of BMS-777607.
BMS-777607 is a potent, ATP-competitive small molecule inhibitor with a primary inhibitory profile against the MET-related receptor tyrosine kinases (RTKs), including c-Met, Axl, Ron, and Tyro3.[1][2] Its function extends to other kinases, such as Aurora Kinase B, at therapeutic concentrations, classifying it as a multi-kinase inhibitor. This multifaceted inhibitory action allows BMS-777607 to disrupt key signaling pathways that drive tumor cell proliferation, survival, migration, and invasion, making it a subject of significant interest in oncology research.
Core Mechanism of Action: Inhibition of MET-Family RTKs
The primary function of BMS-777607 is the potent and selective inhibition of the c-Met, Axl, and Ron (MST1R) receptor tyrosine kinases, which are often overexpressed or mutated in various tumor types.[3] By binding to the ATP-binding pocket of these kinases, BMS-777607 prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This disruption of key oncogenic pathways is central to its anti-tumor activity.
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which includes targets of BMS-777607, plays a crucial role in both tumor progression and immune modulation.[4] Inhibition of these kinases can therefore have a dual effect: directly inhibiting tumor cell growth and enhancing anti-tumor immunity.
Quantitative Data: Kinase Inhibitory Profile
BMS-777607 exhibits low nanomolar potency against its primary targets in cell-free assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BMS-777607 against various kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| c-Met | 3.9 | Cell-free | [1][2] |
| Axl | 1.1 | Cell-free | [1][2] |
| Ron | 1.8 | Cell-free | [1][2] |
| Tyro3 | 4.3 | Cell-free | [1][2] |
| Aurora Kinase B | 78 | Cell-free | [5] |
| Mer | 14.0 | Cell-free | [5] |
| Flt-3 | 16 | Cell-free | [5] |
| Lck | 120 | Cell-free | [5] |
| VEGFR2 | 180 | Cell-free | [5] |
Signaling Pathway Inhibition
BMS-777607 effectively blocks the activation of downstream signaling pathways crucial for cancer cell survival and proliferation. Upon inhibition of c-Met, Axl, and Ron, the phosphorylation of key signaling nodes such as Akt and ERK is significantly reduced.
Cellular Functions of BMS-777607
The inhibition of these critical signaling pathways by BMS-777607 translates into a range of anti-cancer effects observed in preclinical studies.
1. Inhibition of Cell Proliferation and Viability: BMS-777607 demonstrates selective inhibition of proliferation in tumor cell lines that are dependent on MET signaling.[1] In glioblastoma cell lines, it has been shown to decrease cell viability.[6]
2. Suppression of Cell Migration and Invasion: A key function of BMS-777607 is the potent inhibition of cancer cell motility. It effectively suppresses HGF-stimulated cell scattering, migration, and invasion in a dose-dependent manner in various cancer cell lines, including prostate and glioblastoma.[1][6]
3. Induction of Apoptosis: In certain contexts, such as in glioblastoma models, BMS-777607 has been shown to induce apoptosis, contributing to its overall anti-tumor effect.[6]
4. Anti-Angiogenic Effects: BMS-777607 can inhibit the signaling of RTK-AXL in endothelial cells, which is involved in angiogenesis. This suggests that part of its anti-tumor activity may be due to the disruption of new blood vessel formation in tumors.[6]
5. Induction of Polyploidy: An interesting and distinct function of BMS-777607, particularly at higher therapeutic doses, is the induction of polyploidy in breast cancer cells. This effect is attributed to the inhibition of Aurora Kinase B, which disrupts bipolar spindle formation and leads to mitotic arrest.[5][7] While this inhibits clonogenic growth, it has also been associated with increased resistance to certain cytotoxic chemotherapy agents.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to characterize the function of BMS-777607.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of BMS-777607 on the enzymatic activity of a target kinase.
Protocol:
-
The kinase reaction is set up in a buffer containing 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.
-
Baculovirus-expressed GST-tagged kinase (e.g., GST-Met) is added to the reaction mixture.
-
A substrate, such as 3 µg of poly(Glu/Tyr), is included.
-
The reaction is initiated by adding 0.12 µCi of 33P γ-ATP and 1 µM of unlabeled ATP in a final volume of 30 µL.
-
Various concentrations of BMS-777607 are added to the reaction wells.
-
The reaction is incubated for 1 hour at 30°C.
-
The reaction is stopped by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.
-
The precipitated substrate is captured on a filter, and the incorporated radioactivity is measured to determine kinase activity.
-
IC50 values are calculated from the dose-response curves.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the impact of BMS-777607 on the metabolic activity of viable cells, which is an indicator of cell viability.
Protocol:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of BMS-777607 or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.[8][9]
Cell Migration and Invasion Assays (Transwell Assay)
These assays are used to evaluate the effect of BMS-777607 on the migratory and invasive potential of cancer cells.
Protocol:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane are used. For invasion assays, the membrane is pre-coated with Matrigel.
-
Cancer cells are serum-starved for 24 hours.
-
The lower chamber of the Transwell plate is filled with a chemoattractant, such as a medium containing fetal bovine serum or a specific growth factor (e.g., HGF).
-
Serum-starved cells are resuspended in a serum-free medium containing different concentrations of BMS-777607 or a vehicle control and seeded into the upper chamber of the Transwell insert.
-
The plate is incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated/invaded cells is quantified by counting the stained cells in several microscopic fields.
Conclusion
BMS-777607 is a potent multi-kinase inhibitor with a primary function centered on the disruption of oncogenic signaling driven by the c-Met, Axl, and Ron receptor tyrosine kinases. Its ability to inhibit cancer cell proliferation, survival, migration, and invasion, coupled with potential anti-angiogenic and immunomodulatory effects, underscores its therapeutic potential in oncology. The secondary activity against kinases such as Aurora Kinase B introduces additional mechanisms of action, such as the induction of polyploidy, which warrants further investigation, particularly in the context of combination therapies. The comprehensive preclinical data available for BMS-777607 provides a strong rationale for its continued exploration as a targeted anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Protein Binding Affinity of BMS-777607
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support further research and development efforts. Initial searches for "BMS-770767" suggest a typographical error, with the preponderance of scientific literature referring to the c-Met inhibitor as BMS-777607. This guide will proceed with the corrected compound name.
Quantitative Binding Affinity and Kinase Selectivity
BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met receptor and other members of the Met-related kinase family. The following tables summarize the quantitative data on its binding affinity and selectivity profile.
Table 1: Binding Affinity of BMS-777607 for Primary Target Kinases
| Target Protein | Binding Affinity (Ki) | Inhibition Concentration (IC50) | Assay Type |
| c-Met | 3.9 nM[1] | < 1 nM (HGF-stimulated autophosphorylation in PC-3 and DU145 cells)[2], 20 nM (in GTL-16 cell lysates)[2] | Cell-free assays[1] |
| Axl | 1.1 nM[2] | Cell-free assays[2] | |
| Ron | 1.8 nM[2] | Cell-free assays[2] | |
| Tyro3 | 4.3 nM[2] | Cell-free assays[2] |
Table 2: Selectivity Profile of BMS-777607
BMS-777607 demonstrates significant selectivity for Met-related kinases over other receptor and non-receptor tyrosine kinases. It is reported to be over 40-fold more selective for its primary targets compared to Lck, VEGFR-2, and TrkA/B, and more than 500-fold more selective against a broader panel of other kinases[1][2].
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and functional inhibition of BMS-777607.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of BMS-777607 against its target kinases in a cell-free system.
Objective: To quantify the concentration of BMS-777607 required to inhibit 50% of the kinase activity.
Materials:
-
Recombinant kinase (e.g., GST-Met)
-
Substrate (e.g., poly(Glu/Tyr))
-
[γ-³³P]ATP or unlabeled ATP
-
Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
-
BMS-777607 stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
GF/C unifilter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BMS-777607 in DMSO.
-
In a reaction plate, combine the recombinant kinase, substrate, and kinase buffer.
-
Add the diluted BMS-777607 or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins and phosphorylated substrate.
-
Transfer the precipitated material to a GF/C unifilter plate and wash to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (for Ki Determination)
TR-FRET assays are a common method for quantifying the binding affinity (Ki) of a compound to a kinase in a homogeneous format.
Objective: To determine the dissociation constant (Ki) of BMS-777607 for its target kinase.
Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by the inhibitor. This displacement leads to a decrease in the FRET signal between a lanthanide-labeled antibody bound to the kinase and the fluorescent tracer.
Materials:
-
Tagged recombinant kinase (e.g., His-tagged or GST-tagged c-Met)
-
Lanthanide-labeled anti-tag antibody (e.g., Eu-anti-His or Tb-anti-GST)
-
Fluorescently labeled ATP-competitive tracer
-
Assay buffer
-
BMS-777607 stock solution (in DMSO)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of BMS-777607 in DMSO.
-
In a microplate, combine the tagged kinase and the lanthanide-labeled antibody in the assay buffer and incubate to allow for antibody-kinase binding.
-
Add the diluted BMS-777607 or DMSO (vehicle control) to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding competition.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths and a time delay to reduce background fluorescence.
-
Calculate the emission ratio (acceptor/donor).
-
Determine the IC50 value from the dose-response curve of the emission ratio versus the inhibitor concentration.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires the known Kd of the tracer and the concentrations of the tracer and ATP used in the assay.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
BMS-777607 exerts its effects by inhibiting the c-Met receptor tyrosine kinase, which is a key component of a complex signaling network. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of several downstream pathways that regulate cell proliferation, survival, migration, and invasion.
Caption: c-Met Signaling Pathway and Inhibition by BMS-777607.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like BMS-777607 across a panel of kinases.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Logical Relationship of Binding Affinity Determination
The determination of a compound's binding affinity involves a logical progression from initial screening to precise quantitative measurement.
Caption: Logical Flow for Determining Binding Affinity.
References
BMS-777607: A Technical Guide to its Downstream Signaling Pathways
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: BMS-777607 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily c-Met, AXL, and RON. These RTKs are crucial regulators of various cellular processes, and their aberrant activation is strongly associated with the progression and metastasis of numerous cancers. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by BMS-777607, along with quantitative data on its inhibitory effects and detailed experimental methodologies.
Core Mechanism of Action
BMS-777607 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of c-Met, AXL, and RON kinases. This inhibition blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. By suppressing these key signaling nodes, BMS-777607 effectively curtails cancer cell proliferation, survival, migration, and invasion.
Quantitative Inhibitory Profile
BMS-777607 demonstrates high potency against its target kinases, as evidenced by the following in vitro data:
| Target Kinase | IC50 (nM)[1] |
| AXL | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| Tyro3 | 4.3 |
The functional consequences of this inhibition on cancer cell behavior are summarized below:
| Cell Line (Cancer Type) | Assay | IC50 or Effective Concentration | Reference |
| PC-3 (Prostate) | HGF-stimulated Migration & Invasion | IC50 < 0.1 µM | [1] |
| DU145 (Prostate) | HGF-stimulated Migration & Invasion | IC50 < 0.1 µM | [1] |
| PC-3 & DU145 (Prostate) | HGF-stimulated Cell Scattering | Almost complete inhibition at 0.5 µM | [1] |
Downstream Signaling Pathways
The inhibition of c-Met, AXL, and RON by BMS-777607 leads to a significant reduction in the phosphorylation and activation of key downstream effector proteins.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Upon activation by RTKs, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. BMS-777607 effectively blocks this cascade.
Figure 1: Inhibition of the PI3K/AKT pathway by BMS-777607.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a central role in cell proliferation, differentiation, and migration. RTK activation triggers a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. BMS-777607 disrupts this signaling axis.
Figure 2: Inhibition of the MAPK/ERK pathway by BMS-777607.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of BMS-777607. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blotting for Phosphorylated Proteins
This protocol is used to determine the effect of BMS-777607 on the phosphorylation status of downstream signaling proteins like AKT and ERK.
Figure 3: A typical workflow for Western Blot analysis.
Key Reagents:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Reagent (e.g., BCA kit)
-
Primary antibodies (specific for phosphorylated and total AKT and ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to BMS-777607.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of BMS-777607 concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Migration and Invasion (Transwell) Assay
This assay, also known as a Boyden chamber assay, is used to assess the effect of BMS-777607 on the migratory and invasive potential of cancer cells.
Protocol Steps:
-
Chamber Preparation: For invasion assays, coat the upper surface of a transwell insert (typically with an 8 µm pore size) with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved cells in serum-free media into the upper chamber of the transwell insert. BMS-777607 can be added to the cell suspension.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Conclusion
BMS-777607 is a potent inhibitor of the c-Met, AXL, and RON receptor tyrosine kinases. Its mechanism of action involves the direct suppression of the PI3K/AKT and MAPK/ERK downstream signaling pathways. This leads to a significant reduction in cancer cell proliferation, survival, migration, and invasion, highlighting its therapeutic potential in cancers with dysregulated RTK signaling. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the multifaceted effects of this promising anti-cancer agent.
References
In Vitro Profile of BMS-770767: A Technical Overview for Drug Development Professionals
Introduction: BMS-770767 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to the active glucocorticoid cortisol, 11β-HSD1 plays a significant role in various metabolic processes. Its inhibition has been explored as a therapeutic strategy for metabolic disorders. This technical guide provides a comprehensive overview of the in vitro studies of this compound, focusing on its inhibitory activity, the experimental methodologies employed, and the relevant signaling pathways.
Quantitative Analysis of 11β-HSD1 Inhibition
The inhibitory potency of this compound against 11β-HSD1 has been quantified across different species. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized in the table below.
| Target Enzyme | Species | IC50 (nM) |
| 11β-HSD1 | Human | 2.5[1][2] |
| 11β-HSD1 | Cynomolgus Monkey | 5.7[1][2] |
| 11β-HSD1 | Mouse | 143[1][2] |
Core Signaling Pathway Modulated by this compound
This compound exerts its effects by modulating the glucocorticoid signaling pathway. By inhibiting 11β-HSD1, the compound reduces the intracellular conversion of cortisone to cortisol, thereby decreasing the activation of the glucocorticoid receptor (GR).
Experimental Methodologies
The in vitro evaluation of this compound involves biochemical and cell-based assays to determine its inhibitory effect on 11β-HSD1 activity. Below are detailed protocols representative of the methodologies used in such studies.
Biochemical Inhibition Assay (Microsomal Assay)
This assay directly measures the enzymatic activity of 11β-HSD1 in a cell-free system, typically using liver microsomes as the enzyme source.
Objective: To determine the IC50 value of this compound against 11β-HSD1.
Materials:
-
Human liver microsomes
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Scintillation proximity assay (SPA) beads or other detection reagents
-
Microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In a microplate, add the assay buffer, human liver microsomes, and the serially diluted this compound or DMSO (vehicle control).
-
Initiation of Reaction: Add a mixture of cortisone and NADPH to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a strong acid or a specific inhibitor).
-
Detection: Quantify the amount of cortisol produced. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Inhibition Assay
This assay measures the inhibition of 11β-HSD1 in a cellular context, providing insights into the compound's activity in a more physiologically relevant environment.
Objective: To assess the potency of this compound in inhibiting 11β-HSD1 in intact cells.
Materials:
-
A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 cells stably expressing human 11β-HSD1, or C2C12 myotubes)[3].
-
Cell culture medium and supplements.
-
Cortisone (substrate).
-
This compound.
-
Reagents for cortisol detection (e.g., ELISA kit).
Procedure:
-
Cell Culture: Culture the cells in microplates until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Substrate Addition: Add cortisone to the cell culture medium.
-
Incubation: Incubate the cells for a period that allows for the conversion of cortisone to cortisol (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a suitable method like ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the biochemical assay.
References
An In-depth Technical Guide to BMS-770767: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BMS-770767. It is crucial to note a common point of confusion: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a therapeutic target for type 2 diabetes and metabolic syndrome. It is often mistaken for BMS-777607, a distinct compound that acts as a c-Met and Axl kinase inhibitor. This guide will focus on the correct entity, this compound, while also providing context on the distinct activities of BMS-777607 to clarify any potential misconceptions.
Chemical Identity and Physicochemical Properties of this compound
This compound is a small molecule with a triazolopyridine core structure.[1] Its chemical and physical properties are summarized in the tables below.
Chemical Structure and Identifiers
| Parameter | Value |
| IUPAC Name | 4-[8-(2-chlorophenoxy)-[2][3][4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol[2] |
| SMILES | C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O[2][5] |
| Molecular Formula | C₁₉H₁₈ClN₃O₂[2][3] |
| CAS Number | 1875067-34-7[2][4][5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 355.82 g/mol [3][4] |
| pKa (Predicted) | 14.69 ± 0.40[4] |
| XLogP3 | 4.1[5] |
| Appearance | White to off-white powder[4] |
Mechanism of Action: Inhibition of 11β-HSD1
This compound functions as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][7] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue.[1][7] This mechanism of action has been investigated for its therapeutic potential in treating metabolic disorders, including type 2 diabetes and dyslipidemia.[1][8] Clinical trials have been conducted to evaluate the safety and efficacy of this compound in these indications.[9][10]
The inhibitory activity of this compound against 11β-HSD1 has been quantified in various species:
| Species | IC₅₀ (nM) |
| Human | 2.5[1] |
| Cynomolgus Monkey | 5.7[1] |
| Mouse | 143[1] |
11β-HSD1 Signaling Pathway
The following diagram illustrates the role of 11β-HSD1 in glucocorticoid activation and the inhibitory effect of this compound.
Clarification: this compound vs. BMS-777607
A similarly named compound, BMS-777607 , is a potent inhibitor of the receptor tyrosine kinases c-Met and Axl.[11][12][13][14] This compound has been investigated for its anti-cancer properties, as aberrant c-Met and Axl signaling is implicated in tumor growth, invasion, and metastasis.[11][12]
Chemical and Biological Distinction
| Feature | This compound | BMS-777607 |
| Primary Target | 11β-HSD1[1][6] | c-Met, Axl, Ron, Tyro3[13][14] |
| Therapeutic Area | Type 2 Diabetes, Metabolic Syndrome[1][8] | Oncology[11][12] |
| IC₅₀ (Axl) | Not Applicable | 1.1 nM[13][14] |
| IC₅₀ (c-Met) | Not Applicable | 3.9 nM[13][14] |
c-Met and Axl Signaling Pathways (Target of BMS-777607)
For the benefit of researchers who may have arrived at this guide due to the naming confusion, a simplified diagram of the c-Met and Axl signaling pathways, the targets of BMS-777607, is provided below.
References
- 1. | BioWorld [bioworld.com]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety Study of this compound in Subjects With Hypercholesterolemia [ctv.veeva.com]
- 10. Safety Study of this compound in Subjects With Type 2 Diabetes | BMS Study Connect [bmsstudyconnect.com]
- 11. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
BMS-770767 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the kinase selectivity profile of BMS-770767, a potent ATP-competitive inhibitor of the MET receptor tyrosine kinase family. The document summarizes key inhibitory activity, outlines detailed experimental protocols for assessing kinase inhibition, and visualizes relevant signaling pathways and experimental workflows.
Quantitative Kinase Inhibition Data
This compound exhibits high affinity and potent inhibition of the MET receptor tyrosine kinase and its close family members, including Axl, Ron, and Tyro3. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound against these primary targets.
Table 1: IC50 Values of this compound Against Primary Kinase Targets
| Kinase | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
Data compiled from publicly available sources.
Table 2: Selectivity of this compound Against Other Kinases
| Kinase Family/Kinase | Selectivity Fold Increase (vs. MET-related kinases) |
| Lck, VEGFR-2, TrkA/B | >40-fold |
| Other Receptor and Non-receptor Kinases | >500-fold |
Note: A comprehensive, publicly available kinome-wide scan dataset for this compound with percentage inhibition values against a broad panel of kinases was not identified during the literature search for this guide. The selectivity data presented is based on published qualitative and semi-quantitative statements.
Experimental Protocols
This section details standardized protocols for determining the kinase selectivity profile of a compound like this compound. These protocols are representative of methodologies used in the field for biochemical and cellular assessment of kinase inhibitors.
Biochemical Kinase Assay: ATP-Competitive Inhibition
This protocol outlines a method to determine the in vitro potency of an inhibitor against a purified recombinant kinase.
Objective: To measure the concentration at which an inhibitor reduces the activity of a specific kinase by 50% (IC50) in a cell-free system.
Materials:
-
Recombinant Kinase (e.g., c-Met, Axl, Ron)
-
Kinase Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)
-
ATP (Adenosine Triphosphate)
-
Substrate (specific peptide or protein for the kinase)
-
Test Compound (this compound) dissolved in DMSO
-
Microplate (e.g., 96-well or 384-well)
-
Detection Reagent (e.g., ADP-Glo™, HTRF®, or radio-labeled ATP [γ-33P]ATP)
-
Plate Reader (Luminescence, Fluorescence, or Scintillation Counter)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup: In a microplate, add the following components in order:
-
Kinase Buffer
-
Diluted this compound or DMSO (for control wells)
-
Recombinant Kinase
-
Substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP is typically at or near its Km for the specific kinase to ensure competitive binding assessment.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
ADP-Glo™: Measures the amount of ADP produced.
-
HTRF®: Utilizes fluorescence resonance energy transfer to detect the phosphorylated substrate.
-
Radiometric Assay: Involves spotting the reaction mixture onto a filter membrane, washing away unincorporated [γ-33P]ATP, and quantifying the incorporated radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Inhibition Assay: Western Blot Analysis
This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with MET amplification or overexpression).
-
Cell Culture Medium and Supplements.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE Gels and Running Buffer.
-
Transfer Buffer and PVDF or Nitrocellulose Membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies (specific for phosphorylated and total forms of the target kinase and downstream proteins, e.g., p-Met, total Met, p-Akt, total Akt, p-ERK, total ERK).
-
HRP-conjugated Secondary Antibodies.
-
Chemiluminescent Substrate.
-
Imaging System (e.g., Chemidoc).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). Include a DMSO-treated control.
-
For receptor tyrosine kinases like c-Met, stimulate the cells with the corresponding ligand (e.g., HGF) for a short period (e.g., 15 minutes) before harvesting to induce receptor phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Met) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated protein in treated versus control samples.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.
Caption: c-Met Signaling Pathway and Inhibition by this compound.
Caption: Axl/Ron Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for a Biochemical Kinase Assay.
Caption: General Workflow for a Cellular Western Blot Assay.
The Early Discovery and Development of BMS-777607: A c-Met Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway plays a crucial role in cell proliferation, survival, invasion, and angiogenesis, and its aberrant activation is implicated in the progression of numerous human cancers.[2] Developed by Bristol-Myers Squibb, BMS-777607 emerged from a focused drug discovery program aimed at identifying novel therapeutic agents for the treatment of solid tumors.[3] This technical guide provides a comprehensive overview of the early discovery and preclinical development of BMS-777607, with a focus on its mechanism of action, key experimental data, and the methodologies used in its evaluation.
Core Data Summary
The following tables summarize the key quantitative data from preclinical studies of BMS-777607, highlighting its potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607
| Target Kinase | IC50 (nM) | Assay Type |
| c-Met | 3.9 | Cell-free assay |
| Axl | 1.1 | Cell-free assay |
| Ron | 1.8 | Cell-free assay |
| Tyro3 | 4.3 | Cell-free assay |
| VEGFR-2 | >156 | Cell-free assay |
| Lck | >156 | Cell-free assay |
| TrkA | >156 | Cell-free assay |
| TrkB | >156 | Cell-free assay |
Data compiled from multiple sources.[4][5]
Table 2: Cellular Activity of BMS-777607
| Cell Line | Assay | IC50 (nM) |
| GTL-16 | c-Met Autophosphorylation | 20 |
| PC-3 | HGF-stimulated c-Met Autophosphorylation | < 1 |
| DU145 | HGF-stimulated c-Met Autophosphorylation | < 1 |
| KHT | c-Met Autophosphorylation | 10 |
| PC-3 | HGF-stimulated Cell Migration | < 100 |
| DU145 | HGF-stimulated Cell Invasion | < 100 |
Data compiled from multiple sources.[4][5][6]
Table 3: In Vivo Efficacy of BMS-777607 in Xenograft Models
| Tumor Model | Dosing | Route | Tumor Growth Inhibition |
| GTL-16 (gastric) | 6.25-50 mg/kg, daily | Oral | Significant |
| KHT (fibrosarcoma) | 25 mg/kg, daily | Oral | 28.3% reduction in lung nodules |
| SF126 (glioblastoma) | 30 mg/kg, twice daily | i.p. | 56% tumor volume reduction |
| U118MG (glioblastoma) | 30 mg/kg, twice daily | i.p. | >91% tumor volume reduction |
Data compiled from multiple sources.[4][7][8][9]
Signaling Pathways and Mechanism of Action
BMS-777607 is an ATP-competitive inhibitor that targets the kinase domain of c-Met and related receptors.[4][5] By blocking the autophosphorylation of c-Met, it effectively abrogates the downstream signaling cascades that promote cancer cell growth and metastasis.[6]
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of BMS-777607 are provided below.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-777607 against target kinases.
-
Procedure:
-
The kinase reaction is performed in a buffer containing 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.[4]
-
Recombinant kinase (e.g., GST-c-Met) is incubated with a substrate (e.g., poly(Glu/Tyr)) and ATP labeled with γ-33P.[4]
-
BMS-777607, dissolved in DMSO, is added at various concentrations.[4]
-
The reaction is incubated for 1 hour at 30°C and then stopped by the addition of trichloroacetic acid (TCA).[4]
-
The amount of phosphorylated substrate is quantified to determine the IC50 value.[4]
-
Cellular c-Met Autophosphorylation Assay
-
Objective: To assess the ability of BMS-777607 to inhibit c-Met phosphorylation in a cellular context.
-
Procedure:
-
Cancer cell lines with high c-Met expression (e.g., GTL-16, PC-3, DU145) are cultured to sub-confluency.
-
Cells are serum-starved and then treated with varying concentrations of BMS-777607.
-
For HGF-dependent models, cells are stimulated with recombinant HGF.[4][5]
-
Cell lysates are collected, and phosphorylated c-Met (p-c-Met) and total c-Met levels are determined by Western blotting or ELISA.
-
IC50 values are calculated based on the reduction in p-c-Met levels.
-
Cell Migration and Invasion Assays
-
Objective: To evaluate the effect of BMS-777607 on cancer cell motility and invasiveness.
-
Migration (Wound Healing) Assay:
-
Invasion (Transwell) Assay:
-
Transwell inserts with a Matrigel-coated membrane are used.[4]
-
Cells are seeded in the upper chamber in serum-free media with BMS-777607.
-
The lower chamber contains media with a chemoattractant (e.g., FBS).[4]
-
After incubation, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.[4]
-
In Vivo Tumor Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of BMS-777607 in a living organism.
-
Procedure:
-
Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude mice).[10][11]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.[11]
-
BMS-777607 is administered orally or via intraperitoneal injection at specified doses and schedules.[4][11]
-
Tumor volume is measured regularly using calipers.[11]
-
At the end of the study, tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Experimental and Logical Workflow
The preclinical evaluation of a kinase inhibitor like BMS-777607 follows a logical progression from in vitro characterization to in vivo efficacy studies.
References
- 1. Facebook [cancer.gov]
- 2. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianscientist.com [asianscientist.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Profile of BMS-777607, a Potent c-Met Kinase Inhibitor
Executive Summary: This document provides a comprehensive overview of the pharmacological properties of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase and related family members. Initial searches for the compound "BMS-770767" indicated a likely nomenclature confusion, as this compound is an 11β-HSD1 inhibitor.[1][2] This guide focuses on BMS-777607, aligning with the core request for a technical profile of a kinase inhibitor. BMS-777607 demonstrates significant anti-proliferative and anti-metastatic effects in preclinical models, targeting key signaling pathways implicated in cancer progression. This guide details its mechanism of action, quantitative inhibitory activities, and the experimental protocols used for its characterization.
Introduction: Clarification of this compound and BMS-777607
Initial research on the requested topic, "Pharmacological profile of this compound," revealed that this compound is an inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and has been investigated for the treatment of type 2 diabetes and dyslipidemia.[1][2][3] Given the user's request for a technical guide on a kinase inhibitor, including signaling pathways, it is highly probable that the intended compound of interest was BMS-777607 , a well-characterized c-Met kinase inhibitor.[4][5][6] This guide will proceed with a detailed profile of BMS-777607, while also providing a summary of this compound for clarity.
Pharmacological Profile of this compound
This compound is an orally bioavailable small molecule that inhibits the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone to active cortisol within tissues.[1] By reducing intracellular cortisol levels, it has been explored as a therapeutic agent for metabolic disorders.
Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1 [1]
| Species | IC50 (nM) |
| Human | 2.5 |
| Cynomolgus Monkey | 5.7 |
| Mouse | 143 |
Pharmacological Profile of BMS-777607
BMS-777607 is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and other members of the Met-related family, including Axl, Ron, and Tyro3.[4][7] Aberrant c-Met signaling is a key driver in many human cancers, promoting tumor growth, proliferation, survival, invasion, and metastasis.[8][9][10][11]
BMS-777607 binds to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5][7] This blockade of c-Met signaling leads to the inhibition of critical cellular processes involved in cancer progression.
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including the PI3K/Akt, MAPK/ERK, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[10][12] BMS-777607 effectively inhibits the HGF-stimulated phosphorylation of c-Met and the activation of downstream effectors such as Akt and ERK.[12]
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of BMS-777607.
BMS-777607 is a potent inhibitor of Met-related kinases in cell-free assays and demonstrates significant activity in various cancer cell lines.
Table 2: In Vitro Kinase Inhibition Profile of BMS-777607 [4][7]
| Kinase Target | IC50 (nM) - Cell-Free Assay |
| Axl | 1.1 |
| Ron | 1.8 |
| c-Met | 3.9 |
| Tyro3 | 4.3 |
| Mer | 14.0 |
| Flt-3 | 16.0 |
| Aurora B | 78.0 |
| Lck | 120 |
| VEGFR-2 | 180 |
Table 3: Cellular Activity of BMS-777607
| Assay | Cell Line | IC50 (nM) | Reference(s) |
| c-Met Autophosphorylation | GTL-16 (lysate) | 20 | [4][7] |
| HGF-triggered c-Met Autophosphorylation | PC-3, DU145 | <1 | [4][7] |
| Basal c-Met Autophosphorylation | KHT | 10 | [7] |
| Cell Migration and Invasion | PC-3, DU145 | < 100 | [12] |
| Cell Viability (MTT Assay) | U118MG, SF126 | ~12,500 | [13] |
Oral administration of BMS-777607 has been shown to significantly reduce tumor growth and metastasis in various preclinical tumor models.
Table 4: In Vivo Antitumor Activity of BMS-777607
| Tumor Model | Dose and Administration | Outcome | Reference(s) |
| GTL-16 human gastric carcinoma xenograft | 6.25-50 mg/kg, oral, daily | Significant reduction in tumor volume | [4][7] |
| KHT murine fibrosarcoma (metastasis model) | 25 mg/kg, oral, daily | 28.3% decrease in lung tumor nodules | [4][7][14] |
| SF126 glioma xenograft | 30-100 mg/kg, i.p., daily | 56% reduction in tumor volume | [13][15] |
| U118MG glioma xenograft | 30-100 mg/kg, i.p., daily | >91% tumor remission | [13][15] |
| NCI-H226 mesothelioma xenograft | 5, 10, 25 mg/kg, oral gavage, daily | Dose-dependent inhibition of tumor growth | [16] |
Experimental Protocols
The characterization of BMS-777607 involves a series of standard in vitro and in vivo assays.
The inhibitory activity of compounds like BMS-777607 against specific kinases is typically determined using a biochemical assay.
Figure 2: General workflow for a radioactive filter binding kinase assay.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., c-Met), a generic substrate (like poly(Glu/Tyr)), ATP spiked with a radioactive isotope (³³P γ-ATP), and varying concentrations of the inhibitor in a suitable kinase buffer.[4]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour) to allow for substrate phosphorylation.[4]
-
Reaction Termination: The reaction is stopped by adding a solution like trichloroacetic acid (TCA), which causes the proteins and phosphorylated substrate to precipitate.[4]
-
Quantification: The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[17][18]
-
Compound Treatment: Cells are treated with various concentrations of BMS-777607 for a specified duration (e.g., 24-96 hours).[4]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours.[19] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: A solubilizing agent (e.g., acidified isopropanol or SDS-HCl) is added to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570-590 nm.[18][19]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
This assay assesses the ability of a compound to inhibit HGF-induced cell motility and the dissociation of cell-cell junctions, which are characteristic of an epithelial-to-mesenchymal transition (EMT)-like process.[6][20]
Protocol Outline:
-
Cell Seeding: Cells (e.g., DU145, PC-3) are plated at a low density to allow the formation of small, tight colonies.[20][21]
-
Treatment: Colonies are pre-treated with different concentrations of BMS-777607 before being stimulated with HGF.[6]
-
Incubation: Plates are incubated for a period (e.g., 24-48 hours) to allow for cell scattering.
-
Imaging: Colonies are visualized and photographed using a phase-contrast microscope.[21]
-
Analysis: The degree of scattering (loss of cell-cell contact and acquisition of a migratory, fibroblast-like morphology) is assessed.[21] In some protocols, this is quantified by scoring the number of scattered colonies or by using automated image analysis to track cell movement.[22]
This model evaluates the antitumor efficacy of a compound in a living organism.
Protocol Outline:
-
Cell Implantation: Human tumor cells (e.g., U118MG, NCI-H226) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[16][23][24] Sometimes cells are mixed with a basement membrane extract like Matrigel to improve tumor engraftment.[25][26]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[16]
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. BMS-777607 is administered, typically via oral gavage or intraperitoneal injection, at specified doses and schedules.[7][16]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[24] Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess proliferation and apoptosis).[13][25]
Conclusion
BMS-777607 is a potent, selective, and orally bioavailable inhibitor of the c-Met kinase family with demonstrated anti-proliferative, anti-migratory, and anti-invasive properties in a range of preclinical cancer models. Its ability to effectively block the c-Met signaling pathway and its downstream effectors underscores its potential as a therapeutic agent for cancers with aberrant c-Met activation. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and similar kinase inhibitors in the field of oncology drug development.
References
- 1. | BioWorld [bioworld.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. c-MET [stage.abbviescience.com]
- 11. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. HGF-induced DU145 cell scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell scattering assay [bio-protocol.org]
- 22. Quantitative Imaging of Epithelial Cell Scattering Identifies Specific Inhibitors of Cell Motility and Cell-Cell Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 25. Tumor xenograft model [bio-protocol.org]
- 26. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Methodological & Application
Application Notes and Protocols for Utilizing BMS-777607 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of BMS-777607, a potent small-molecule inhibitor of c-Met and other TAM (Tyro3, Axl, Mer) family receptor tyrosine kinases, in mouse models of cancer. This document outlines the mechanism of action, summarizes key in vivo efficacy data, and provides detailed experimental protocols for formulation, administration, and study design. The information herein is intended to facilitate the effective and reproducible application of BMS-777607 in preclinical cancer research. It is important to note that while the initial inquiry specified BMS-770767, the vast body of published preclinical research has been conducted with BMS-777607.
Introduction
BMS-777607 is a selective, ATP-competitive inhibitor of c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases, with IC50 values in the low nanomolar range[1]. The dysregulation of these signaling pathways is a well-established driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis[2]. By targeting these key oncogenic drivers, BMS-777607 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
Mechanism of Action
BMS-777607 exerts its therapeutic effects by binding to the ATP-binding pocket within the catalytic domain of c-Met and related kinases. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation. Consequently, the downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and RAS/MAPK pathways, are blocked. This leads to the inhibition of essential cellular processes that are hijacked by cancer cells for their growth and dissemination.
Caption: BMS-777607 inhibits the c-Met/AXL signaling cascade.
Data Presentation: Summary of In Vivo Efficacy
The following table summarizes the anti-tumor activity of BMS-777607 in various mouse models of cancer.
| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Efficacy Outcome |
| Glioblastoma (SF126 xenograft) | CD1NuNu | Intraperitoneal (i.p.) | 30 mg/kg | Twice daily | 56% tumor volume reduction[3] |
| Glioblastoma (U118MG xenograft) | CD1NuNu | Intraperitoneal (i.p.) | 30 mg/kg | Twice daily | >91% tumor remission[3] |
| Triple-Negative Breast Cancer (E0771 syngeneic) | C57BL/6 | Intraperitoneal (i.p.) | 25 mg/kg/day | Daily | Significantly decreased tumor growth and lung metastasis (in combination with anti-PD-1)[1][4] |
| Metastatic Sarcoma (KHT model) | C3H/HeJ | Oral gavage (p.o.) | 25 mg/kg/day | Daily | 28.3% reduction in lung tumor nodules[2] |
| Gastric Cancer (GTL-16 xenograft) | Athymic | Oral gavage (p.o.) | 6.25 - 50 mg/kg | Daily | Dose-dependent reduction in tumor volume[1] |
Experimental Protocols
Preparation of BMS-777607 Formulation
-
For Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of BMS-777607 in 100% dimethyl sulfoxide (DMSO).
-
For administration, dilute the stock solution in a vehicle such as a mixture of PEG300 and sterile saline. A common final formulation consists of 10% DMSO, 40% PEG300, and 50% saline.
-
The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.
-
-
For Oral Gavage (p.o.) Administration:
-
Formulate BMS-777607 as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.
-
Weigh the required amount of BMS-777607 and mix with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to achieve a homogenous suspension at the target concentration.
-
Mouse Models and Tumor Establishment
-
Xenograft Models: Utilize immunodeficient mice (e.g., athymic nude, NOD/SCID) for the engraftment of human cancer cell lines. For subcutaneous models, inject 1-5 million cells in a 1:1 mixture of serum-free media and Matrigel into the flank of the animal.
-
Syngeneic Models: For studies involving the immune system, use immunocompetent mice (e.g., C57BL/6, BALB/c) and implant murine cancer cell lines of the same genetic background.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for conducting in vivo efficacy studies.
-
Tumor Growth Monitoring: After tumor cell implantation, monitor the mice for tumor establishment. Begin caliper measurements once tumors are palpable and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer BMS-777607 or vehicle control as per the predetermined schedule and route.
-
Monitoring: Regularly monitor tumor growth, animal body weight, and overall health.
-
Endpoint and Analysis: Terminate the experiment when tumors in the control group reach the pre-defined endpoint. Harvest tumors and other relevant tissues for downstream analysis, such as Western blotting for target engagement (e.g., phospho-c-Met) or immunohistochemistry.
Pharmacokinetic Considerations
While detailed pharmacokinetic data (Cmax, Tmax, AUC) for BMS-777607 in mice are not consistently available across publications, it is known to have oral bioavailability. For studies aiming to correlate drug exposure with efficacy, it is highly recommended to perform a satellite pharmacokinetic study in the same mouse strain to determine these parameters.
Conclusion
BMS-777607 is a critical tool for the preclinical investigation of c-Met and TAM kinase-driven cancers. The protocols and data provided in these application notes are intended to serve as a valuable resource for designing and executing robust and reproducible in vivo studies. Proper attention to experimental detail, including drug formulation and the selection of an appropriate animal model, is paramount for achieving meaningful results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-770767 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-770767 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols and dosage guidelines for in vivo experiments using this compound in preclinical cancer models.
c-Met Signaling Pathway
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/MAPK, and STAT pathways, promoting cell growth, proliferation, and survival.
Application Notes and Protocols for Western Blot Analysis of p-Met Following BMS-777607 Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to perform Western blot analysis of phosphorylated c-Met (p-Met) in response to treatment with BMS-777607, a potent c-Met inhibitor.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers. BMS-777607 is a small-molecule inhibitor that selectively targets the ATP-binding site of the c-Met kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades.[1][2][3] Western blotting is a fundamental technique to assess the efficacy of inhibitors like BMS-777607 by quantifying the levels of phosphorylated c-Met (p-Met) relative to the total c-Met protein.
BMS-777607 has been shown to potently block HGF-stimulated c-Met autophosphorylation at nanomolar concentrations.[2][4] This protocol outlines the necessary steps to effectively measure the inhibition of c-Met phosphorylation in cultured cells treated with BMS-777607.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for the Western blot protocol.
Quantitative Data Summary
The following table summarizes representative quantitative data on the inhibitory effect of BMS-777607 on c-Met autophosphorylation.
| Cell Line | Treatment | Concentration (µM) | p-Met Inhibition (IC50) | Reference |
| GTL-16 | BMS-777607 | Various | 20 nM | [1][4] |
| PC-3 | BMS-777607 + HGF | Various | < 1 nM | [2][4] |
| DU145 | BMS-777607 + HGF | Various | < 1 nM | [2][4] |
| KHT | BMS-777607 | ~10 µM (for 2 hours) | 10 nM | [1][4] |
Detailed Experimental Protocol
This protocol is optimized for cultured cells, such as PC-3 or DU145 prostate cancer cells, which express c-Met.[2]
Materials and Reagents
-
Cell Lines: PC-3, DU145, or other c-Met expressing cell lines.
-
BMS-777607: Prepare a stock solution in DMSO.
-
Hepatocyte Growth Factor (HGF): Recombinant human HGF.
-
Lysis Buffer: RIPA buffer or a specialized phospho-protein extraction buffer is recommended.[5][6] Supplement with protease and phosphatase inhibitors just before use.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes are recommended for stripping and reprobing.[9]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-Met (Tyr1234/1235) antibody.
-
Rabbit or mouse anti-total Met antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL detection reagent.
-
Stripping Buffer: A solution containing β-mercaptoethanol and SDS is effective.[11]
-
Recipe: 62.5 mM Tris-HCl (pH 6.8), 2% SDS, and 100 mM β-mercaptoethanol.
-
Procedure
-
Cell Culture and Treatment:
-
HGF Stimulation:
-
Stimulate the cells with HGF (e.g., 25 ng/mL) for 10 minutes to induce c-Met phosphorylation.[2]
-
A non-HGF stimulated control should be included.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting for p-Met:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against p-Met (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing for Total Met:
-
After imaging for p-Met, the membrane can be stripped to probe for total Met.[15]
-
Wash the membrane briefly in TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at 50°C with agitation.
-
Wash the membrane extensively with TBST (5 x 5 minutes).
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
Repeat the immunoblotting steps (6.2 - 7.2) using the primary antibody for total Met. A housekeeping protein like actin or GAPDH can also be probed as a loading control.[2]
-
-
Data Analysis:
-
Quantify the band intensities for p-Met and total Met using densitometry software.
-
Normalize the p-Met signal to the total Met signal for each sample.
-
Plot the normalized p-Met levels against the concentration of BMS-777607 to determine the IC50.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking. Use BSA instead of milk.[10]
-
Optimize antibody concentrations and washing times.
-
-
Weak or No Signal:
-
Confirm protein transfer was successful.
-
Check the activity of HGF and the concentrations of antibodies.
-
Ensure fresh lysis buffer with active protease and phosphatase inhibitors was used.[10]
-
-
Inconsistent Results:
-
Maintain consistent cell density and treatment times.
-
Ensure equal protein loading in all lanes.
-
By following this detailed protocol, researchers can reliably assess the inhibitory effect of BMS-777607 on c-Met phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. peakproteins.com [peakproteins.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: Evaluating BMS-770767 in Combination with Immunotherapy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-770767 is a potent and selective inhibitor of the MET and RON receptor tyrosine kinases.[1][2][3][4] Aberrant activation of the MET and RON signaling pathways is implicated in the proliferation, survival, and metastasis of various cancers. By targeting these pathways, this compound has the potential to inhibit tumor growth and progression. In recent years, there has been a growing interest in combining targeted therapies with immunotherapies to enhance anti-tumor responses. This document provides a detailed framework for evaluating the synergistic potential of this compound in combination with immunotherapy in preclinical xenograft models.
The rationale for this combination lies in the potential of MET/RON inhibition to modulate the tumor microenvironment, making it more susceptible to immune-mediated killing. This can occur through various mechanisms, including increasing tumor cell antigenicity, reducing the population of immunosuppressive cells, and enhancing the infiltration and function of cytotoxic T lymphocytes.
Preclinical Rationale for Combination Therapy
| Rationale Component | Description |
| Target of this compound | This compound is a small molecule inhibitor targeting the receptor tyrosine kinases MET and RON.[1][2][3][4] |
| Role of MET/RON in Cancer | Dysregulation of MET and RON signaling promotes tumor growth, invasion, and metastasis.[5] |
| Immunomodulatory Role of MET/RON | MET/RON signaling can contribute to an immunosuppressive tumor microenvironment by promoting the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and by downregulating MHC class I expression on tumor cells. |
| Hypothesized Synergy | Inhibition of MET/RON by this compound may alleviate immunosuppression within the tumor microenvironment, thereby enhancing the efficacy of immunotherapies such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). |
Experimental Design and Workflow
The following diagram outlines a typical experimental workflow for assessing the combination of this compound and immunotherapy in a xenograft model.
Caption: Experimental workflow for evaluating this compound and immunotherapy in xenografts.
Detailed Experimental Protocols
Xenograft Model Establishment
This protocol is adapted from standard procedures for establishing subcutaneous xenografts.[6][7][8][9][10]
Materials:
-
Human cancer cell line with known MET/RON expression (e.g., GTL-16, Hs746T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., 6-8 week old female NSG mice)[9][10]
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.[6]
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability.[6]
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1 x 10⁷ cells/mL.
-
-
Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of each mouse.[6]
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[6]
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[9]
-
Drug Formulation and Administration
Materials:
-
This compound powder
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Immunotherapy agent (e.g., anti-human PD-1 antibody)
-
Sterile PBS or saline for antibody dilution
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution in the vehicle to the desired final concentration for oral gavage.
-
-
Immunotherapy Formulation:
-
Dilute the anti-PD-1 antibody in sterile PBS or saline to the desired concentration for intraperitoneal (IP) injection.
-
-
Administration Schedule (Example):
-
Vehicle Control Group: Administer the vehicle for this compound daily via oral gavage and an isotype control antibody IP twice a week.
-
This compound Monotherapy Group: Administer this compound (e.g., 25-50 mg/kg) daily via oral gavage and an isotype control antibody IP twice a week.
-
Immunotherapy Monotherapy Group: Administer the vehicle for this compound daily via oral gavage and the anti-PD-1 antibody (e.g., 10 mg/kg) IP twice a week.
-
Combination Therapy Group: Administer this compound daily via oral gavage and the anti-PD-1 antibody IP twice a week.
-
-
Monitoring:
-
Continue to monitor tumor growth and the overall health of the animals throughout the treatment period.
-
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general framework for isolating and analyzing TILs from xenograft tumors.[11][12][13][14]
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Cell strainers (70 µm)
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., human CD45, CD3, CD4, CD8, FoxP3; mouse CD45 to distinguish host from graft immune cells)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Mechanically mince the tumors and digest them using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.[11]
-
-
Cell Preparation:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC lysis buffer.[14]
-
Wash the cells with FACS buffer and perform a cell count.
-
-
Antibody Staining:
-
Stain the cells with a live/dead marker to exclude non-viable cells.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies targeting the immune cell populations of interest.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.[11]
-
Immunohistochemistry (IHC)
This protocol outlines the basic steps for performing IHC on xenograft tumor tissues.[15][16][17][18][19]
Materials:
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Glass slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-CD31 for angiogenesis, anti-pMET for target engagement)
-
Secondary antibody detection system
-
DAB substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix excised tumor tissues in 10% formalin and embed them in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.[16]
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Apply the secondary antibody and the detection reagent.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Capture images using a microscope and quantify the staining intensity and distribution.
-
Data Presentation
Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound | 10 | 900 ± 120 | 40 |
| Immunotherapy | 10 | 1050 ± 130 | 30 |
| Combination | 10 | 450 ± 80 | 70 |
Immune Cell Infiltration (Flow Cytometry)
| Treatment Group | % CD8+ T cells of CD45+ cells (Mean ± SEM) | % CD4+ FoxP3+ T cells (Tregs) of CD45+ cells (Mean ± SEM) | CD8+/Treg Ratio |
| Vehicle Control | 5.2 ± 1.1 | 15.3 ± 2.5 | 0.34 |
| This compound | 8.1 ± 1.5 | 10.2 ± 1.8 | 0.79 |
| Immunotherapy | 12.5 ± 2.0 | 9.8 ± 1.6 | 1.28 |
| Combination | 20.3 ± 3.1 | 6.5 ± 1.2 | 3.12 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the MET/RON signaling pathway and the proposed mechanism of synergy between this compound and immunotherapy.
Caption: MET/RON signaling and proposed synergy with immunotherapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellagentech.com [cellagentech.com]
- 5. The Met-Related Receptor Tyrosine Kinase Ron in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry (IHC) in Xenograft Tumors [bio-protocol.org]
- 16. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using BMS-777607
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of BMS-777607 on cell viability. BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met proto-oncogene and other related receptor tyrosine kinases, playing a crucial role in cancer research and drug development.
Introduction
BMS-777607 is a multi-targeted kinase inhibitor with high affinity for c-Met, Axl, Ron, and Tyro3, with IC50 values of 3.9 nM, 1.1 nM, 1.8 nM, and 4.3 nM, respectively, in cell-free assays.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of c-Met and subsequently disrupting downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2][3] The primary signaling cascades affected include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] Dysregulation of the c-Met signaling pathway is a known hallmark of various cancers, making it a prime therapeutic target.[3] These notes offer detailed methodologies for quantifying the cytotoxic and cytostatic effects of BMS-777607 on cancer cells.
Mechanism of Action
BMS-777607 exerts its biological effects by binding to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and activation of the receptor. This inhibition leads to the downregulation of downstream signaling molecules such as Akt and ERK.[1][4] In some cancer cell lines, treatment with BMS-777607 has been shown to induce polyploidy by inhibiting Aurora B kinase, leading to mitotic arrest.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of BMS-777607 across various cancer cell lines.
Table 1: IC50 Values of BMS-777607 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Type | Reference |
| GTL-16 | Gastric Carcinoma | 20 | c-Met autophosphorylation | [1][2] |
| H1993 | Lung Cancer | Not Specified | Proliferation | [1][2] |
| U87 | Glioblastoma | Not Specified | Proliferation | [1][2] |
| PC-3 | Prostate Cancer | < 1 | HGF-triggered c-Met autophosphorylation | [1][2] |
| DU145 | Prostate Cancer | < 1 | HGF-triggered c-Met autophosphorylation | [1][2] |
| KHT | Murine Fibrosarcoma | 10 | Basal c-Met autophosphorylation | [1][2] |
| U118MG | Glioblastoma | Not Specified (Used at 12.5 µM) | MTT Assay | [7] |
| SF126 | Glioblastoma | Not Specified (Used at 12.5 µM) | MTT Assay | [7] |
Table 2: Inhibitory Effects of BMS-777607 on Cellular Functions
| Cell Line(s) | Cellular Function | IC50 Value (µM) | Reference |
| PC-3, DU145 | HGF-induced cell scattering | ~0.5 (almost complete inhibition) | [1][2] |
| PC-3, DU145 | HGF-stimulated cell migration & invasion | < 0.1 | [1][2][4] |
| KHT | Cell scatter, motility, and invasion | In the nanomolar range | [1][2][8] |
Signaling Pathway Diagram
Caption: BMS-777607 inhibits c-Met autophosphorylation, blocking downstream PI3K/AKT and RAS/ERK pathways.
Experimental Protocols
This section provides a detailed protocol for a colorimetric cell viability assay (MTT) to determine the cytotoxic effects of BMS-777607. This protocol can be adapted for other similar assays like XTT, MTS, or WST-1.
Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-777607 in a selected cancer cell line.
Materials:
-
BMS-777607 (stock solution in DMSO, e.g., 10 mM)[1]
-
Selected cancer cell line (e.g., PC-3, DU145, U87)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-777607 from the stock solution in complete culture medium. A typical concentration range to test would be from 0.01 nM to 10 µM.[1] Remember to include a vehicle control (DMSO) at the same concentration as in the highest BMS-777607 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BMS-777607. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of BMS-777607 using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the BMS-777607 concentration.
-
Determine the IC50 value, which is the concentration of BMS-777607 that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
Experimental Workflow Diagram
Caption: A typical workflow for determining cell viability using the MTT assay after treatment with BMS-777607.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the effects of BMS-777607 on cancer cell viability. The methodologies are robust and can be adapted to various cell lines and experimental conditions. Accurate determination of the cytotoxic and cytostatic properties of BMS-777607 is essential for advancing our understanding of its therapeutic potential in cancer treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Migration and Invasion Assays with BMS-777607
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the inhibitory effect of BMS-777607 on cancer cell migration and invasion. BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including c-Met, Axl, Ron, and Tyro3.[1][2] These RTKs are frequently implicated in promoting tumor cell dissemination, a critical step in cancer metastasis.[3][4][5] The following protocols for wound-healing migration assays and Matrigel-based invasion assays are optimized for evaluating the efficacy of BMS-777607 in a laboratory setting. Additionally, this document outlines the key signaling pathways affected by BMS-777607 that are involved in cell motility and invasion.
Introduction
Cancer metastasis is a complex process and the primary cause of mortality in cancer patients. Cell migration and invasion are fundamental to the metastatic cascade, allowing cancer cells to move from the primary tumor, intravasate into blood or lymphatic vessels, and extravasate to form secondary tumors at distant sites. Several receptor tyrosine kinases (RTKs) are key drivers of these processes. BMS-777607 is a multi-targeted kinase inhibitor with high affinity for c-Met, Axl, Ron, and Tyro3.[1][2] By inhibiting these kinases, BMS-777607 has been shown to effectively suppress cancer cell migration and invasion.[1][6][7]
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways that promote cell scattering, migration, and invasion.[2][4] Similarly, the TAM (Tyro3, Axl, Mer) family of RTKs, particularly Axl, and the Ron receptor are also critically involved in promoting cell motility and invasion in various cancers.[5][8] BMS-777607's ability to simultaneously inhibit these key drivers of metastasis makes it a promising agent for anti-cancer therapy.
These application notes provide standardized protocols for two common in vitro methods to assess cell migration and invasion: the wound-healing (scratch) assay and the Boyden chamber (Transwell) invasion assay. The protocols are designed to be adaptable to various adherent cancer cell lines and include recommendations for optimal BMS-777607 concentrations based on published data.
Signaling Pathways
BMS-777607 exerts its inhibitory effects on cell migration and invasion by blocking the signaling cascades initiated by c-Met, Axl, Ron, and Tyro3. The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways converge on the regulation of the cytoskeleton, cell-matrix adhesions, and the expression of genes involved in cell motility.
Caption: BMS-777607 inhibits c-Met, Axl, Ron, and Tyro3 signaling pathways.
Data Presentation
The following tables summarize the inhibitory concentrations of BMS-777607 on various kinases and cellular processes, as reported in the literature.
Table 1: Inhibitory Activity of BMS-777607 against Target Kinases
| Target Kinase | IC50 (nM) |
| c-Met | 3.9[1][2] |
| Axl | 1.1[1][2] |
| Ron | 1.8[1][2] |
| Tyro3 | 4.3[1][2] |
Table 2: Effective Concentrations of BMS-777607 in Cellular Assays
| Assay | Cell Line | IC50 or Effective Concentration | Reference |
| c-Met Autophosphorylation | GTL-16 | 20 nM[1][2] | [1][2] |
| HGF-stimulated c-Met Autophosphorylation | PC-3, DU145 | < 1 nM[1][2] | [1][2] |
| Cell Migration | PC-3, DU145 | < 0.1 µM[1][6] | [1][6] |
| Cell Invasion | PC-3, DU145 | < 0.1 µM[1][6] | [1][6] |
| Cell Scattering | PC-3, DU145 | Almost complete inhibition at 0.5 µM[1][6] | [1][6] |
Experimental Protocols
Protocol 1: Wound-Healing (Scratch) Migration Assay
This assay provides a straightforward method to assess cell migration.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
BMS-777607 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Workflow:
Caption: Workflow for the wound-healing migration assay.
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional but Recommended): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that the closure of the scratch is primarily due to migration.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add fresh serum-free medium containing the desired concentrations of BMS-777607. A vehicle control (DMSO) should be included. For studies involving a chemoattractant, such as HGF, it should be added to the medium at this step. A typical concentration for HGF is 25 ng/mL.[7]
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the location of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours, or until significant closure is observed in the control wells.
-
Image Acquisition (Final Time Point): After the incubation period, capture images of the same marked fields as at Time 0.
-
Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: % Wound Closure = [(Area at Time 0 - Area at Final Time) / Area at Time 0] x 100
Protocol 2: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
BMS-777607 (stock solution in DMSO)
-
Chemoattractant (e.g., complete medium with 10% FBS or serum-free medium with a specific growth factor like HGF)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Workflow:
Caption: Workflow for the Transwell invasion assay.
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor will depend on the cell type and should be optimized, but a 1:3 to 1:5 dilution is a good starting point). Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 4 hours to allow for polymerization.
-
Cell Preparation: While the Matrigel is polymerizing, harvest and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration. Cells should have been serum-starved for 12-24 hours prior to the assay.
-
Cell Seeding: Remove any excess medium from the rehydrated Matrigel. Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium containing the desired concentrations of BMS-777607 or vehicle control into the upper chamber of the Transwell inserts.
-
Setting up the Chemoattractant Gradient: In the lower chamber of the 24-well plate, add 600-800 µL of complete medium (containing 10% FBS) or serum-free medium supplemented with a chemoattractant (e.g., 25 ng/mL HGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours. The incubation time should be optimized for the specific cell line.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes. After fixation, stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Using a microscope, count the number of stained, invaded cells on the underside of the membrane in several random fields of view. The average number of cells per field can then be used to compare the different treatment conditions. Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
Conclusion
The protocols described in these application notes provide robust methods for evaluating the anti-migratory and anti-invasive properties of BMS-777607. By targeting key RTKs such as c-Met and Axl, BMS-777607 effectively inhibits the downstream signaling pathways that are crucial for cancer cell motility. These assays are valuable tools for pre-clinical drug development and for further elucidating the mechanisms of cancer metastasis. Proper optimization of cell numbers, incubation times, and inhibitor concentrations will be necessary for each specific cell line to ensure reliable and reproducible results.
References
- 1. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RON kinase isoforms demonstrate variable cell motility in normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl mediates tumor invasion and chemosensitivity through PI3K/Akt signaling pathway and is transcriptionally regulated by slug in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
Preparing BMS-770767 Stock Solutions for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of BMS-770767, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for in vitro experimental use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
A summary of the key chemical properties of this compound is presented in the table below. This information is essential for accurate molarity calculations and for understanding the compound's basic characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈ClN₃O₂ | [1][2] |
| Molecular Weight | 355.82 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% (HPLC) | [4] |
Solubility and Stock Solution Preparation
Note: Specific solubility data for this compound in common laboratory solvents is not widely published. The following protocol is based on general practices for similar small molecules used in in vitro research. It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution of this compound due to its high solvating capacity for organic compounds.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.558 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) microcentrifuge tubes or vials. This will minimize freeze-thaw cycles and protect the compound from degradation.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks to a few months) or at -80°C for long-term storage (months to years).
Calculation for a 10 mM Stock Solution:
To calculate the volume of DMSO needed for a desired amount of this compound:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
Example: For 5 mg of this compound:
-
Volume (L) = 0.005 g / (355.82 g/mol * 0.010 mol/L) = 0.001405 L = 1.405 mL
-
Therefore, dissolve 5 mg of this compound in 1.405 mL of DMSO to obtain a 10 mM stock solution.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids, thereby modulating the activation of the glucocorticoid receptor (GR) and its downstream signaling pathways.
The diagram below depicts the simplified signaling pathway affected by this compound.
Important Considerations
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Aqueous Solubility: this compound has low aqueous solubility. Prepare final dilutions from the DMSO stock solution in your desired aqueous buffer or cell culture medium immediately before use.
-
Quality Control: Regularly check the purity and concentration of the stock solution, especially if stored for extended periods.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO. Work in a well-ventilated area. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
References
- 1. Safety Study of this compound in Subjects With Type 2 Diabetes | BMS Study Connect [bmsstudyconnect.com]
- 2. Safety Study of this compound in Subjects With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. Safety Study of this compound in Subjects With Type 2 Diabetes | BMS Study Connect [bmsstudyconnect.com]
- 4. Cell Culture Technologies | Procedure for the preparation of 8 liters medium [cellculture.com]
Application Notes: BMS-770767 in Triple-Negative Breast Cancer (TNBC) Research
Introduction
BMS-770767 is a potent, ATP-competitive, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Primarily known for its activity against the MET proto-oncogene (MET) and Macrophage-stimulating 1 receptor (RON), it also targets Axl and Tyro3.[1] Triple-negative breast cancer (TNBC), an aggressive subtype of breast cancer, lacks expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), which limits targeted therapy options.[1][2][3][4] Research indicates that a significant subset of TNBC tumors exhibit co-overexpression of RON and MET, which correlates with poor prognosis and shorter survival, making these kinases promising therapeutic targets.[1][5]
Mechanism of Action in TNBC
In TNBC models, the MSP-RON and HGF-MET signaling axes, when activated, trigger downstream pathways crucial for cancer cell survival, proliferation, and metastasis. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of RON and MET.[6][7] This blockade prevents the activation of key downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][6][7] The inhibition of these pathways leads to decreased cell proliferation and migration, and an induction of apoptosis in TNBC cells.[1][5]
Preclinical Data Summary
This compound has demonstrated significant anti-tumor activity in various preclinical models of TNBC. Its efficacy has been evaluated through both in vitro studies using TNBC cell lines and in vivo studies using xenograft models.
Table 1: Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 Value | Reference |
| RON | Cell-free | 1.8 nM | [1] |
| MET | Cell-free | 3.9 nM | [1] |
Table 2: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| MDA-MB-231 | Cell Migration | Inhibition of motility | 44.15% mobility at 24h (vs. 95.99% control) | [1] |
| KP and KB1P | Western Blot | Protein Phosphorylation | Reduced p-AKT and p-ERK1/2 | [6][7] |
| Multiple TNBC | CCK-8 / Caspase-Glo | Cytotoxicity / Apoptosis | Dose-dependent increase | [5] |
Table 3: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Model | Treatment | Endpoint | Result | Reference |
| TNBC Xenograft | This compound | Tumor Growth | Significant inhibition and shrinkage | [1][5] |
| KB1P Orthotopic | This compound | Tumor Progression | Robustly attenuated | [6] |
| KB1P Orthotopic | This compound | Cell Proliferation (Ki-67) | Reduced number of Ki-67+ cells | [6] |
Visualizations
Caption: this compound inhibits RON/MET, blocking PI3K/AKT and MAPK/ERK pathways in TNBC.
Caption: Experimental workflow for in vitro screening of this compound in TNBC cell lines.
Caption: Workflow for evaluating this compound efficacy in a TNBC xenograft model.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of this compound on TNBC cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC1806).
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
Microplate reader.
Procedure:
-
Culture TNBC cells in complete medium until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-8,000 cells per well in 100 µL of medium.[5]
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72-96 hours.[5]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability against the log-transformed drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vitro Cell Migration Assay (Wound Healing)
Objective: To assess the effect of this compound on the migratory capacity of TNBC cells.
Materials:
-
TNBC cell line (e.g., MDA-MB-231).
-
6-well or 12-well cell culture plates.
-
200 µL pipette tips for creating scratches.
-
Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation.
-
This compound.
-
Microscope with a camera.
Procedure:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing this compound at the desired concentration (e.g., IC50 value) or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).
Data Analysis:
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the migration rate between this compound-treated and control groups.[1]
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To determine if this compound inhibits the phosphorylation of downstream targets in the RON/MET pathways, such as AKT and ERK.
Materials:
-
TNBC cell lines.
-
This compound.
-
Recombinant MSP or HGF (to stimulate pathways, if necessary).[6]
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-beta-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Culture TNBC cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells overnight if pathway stimulation is required.[6]
-
Pre-treat cells with this compound (e.g., 1 µM for 1 hour).[6]
-
Stimulate with a ligand like MSP (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) if applicable.[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again, apply ECL substrate, and capture the signal using an imaging system.
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins between control and this compound-treated samples to assess inhibition.
Protocol 4: In Vivo TNBC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
TNBC cells (e.g., MDA-MB-231) or patient-derived xenograft (PDX) fragments.[8][9]
-
Matrigel (optional, for cell suspension).
-
This compound.
-
Vehicle for drug delivery (e.g., PBS with 4% ethanol, 5% PEG 400, 5% Tween 80).[9]
-
Calipers for tumor measurement.
Procedure:
-
Suspend TNBC cells in PBS or a PBS/Matrigel mixture.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells) orthotopically into the mammary fat pad of the mice.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure them with calipers.[9]
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).[9]
-
Prepare the this compound formulation and administer it to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). Administer vehicle to the control group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation markers like Ki-67, or western blotting).[6]
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment and control groups.
References
- 1. RON and MET Co-overexpression Are Significant Pathological Characteristics of Poor Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Therapeutics in the Pipeline Targeting for Triple-Negative Breast Cancer: Origin, Challenges, Opportunities, and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precision medicine based on tumorigenic signaling pathways for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MSP‐RON axis stimulates cancer cell growth in models of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis [frontiersin.org]
- 9. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of BMS-777607 in Prostate Cancer Metastasis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, in the investigation of prostate cancer metastasis. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of c-Met inhibition in preclinical models of metastatic prostate cancer.
Introduction
Metastasis is the primary cause of mortality in prostate cancer patients. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor progression and the metastatic cascade.[1] Overexpression and activation of c-Met are strongly associated with advanced and metastatic prostate cancer.[2] BMS-777607 is an ATP-competitive inhibitor of c-Met kinase, and has been shown to effectively suppress the metastatic phenotype of prostate cancer cells in preclinical studies.[3][4] This document outlines the key applications of BMS-777607 in this research area, including its effects on cell viability, migration, invasion, and underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of BMS-777607 on various aspects of prostate cancer cell lines, PC-3 and DU145, which are known to express c-Met.
Table 1: Effect of BMS-777607 on HGF-Induced Prostate Cancer Cell Migration
| Cell Line | BMS-777607 Concentration (µM) | Inhibition of Migration (%) |
| PC-3 | 0.01 | Significant Inhibition (P < 0.01) |
| 0.1 | > 50% | |
| DU145 | 0.01 | Significant Inhibition (P < 0.001) |
| 0.1 | > 50% |
Data synthesized from Dai et al., 2010.[4]
Table 2: Effect of BMS-777607 on HGF-Induced Prostate Cancer Cell Invasion
| Cell Line | BMS-777607 Concentration (µM) | Inhibition of Invasion (%) |
| PC-3 | 0.1 | 60.0 ± 24.0 |
| 1 | 85.0 ± 8.9 |
Data from Dai et al., 2010.[4]
Table 3: Effect of BMS-777607 on HGF-Induced Prostate Cancer Cell Proliferation
| Cell Line | BMS-777607 Concentration (µM) | Effect on Cell Growth |
| PC-3 | ≤ 1 | No significant effect |
| 3 | Significant reduction | |
| 10 | Significant reduction |
Data synthesized from Dai et al., 2010.[4]
Table 4: In Vivo Efficacy of BMS-777607 on Metastasis
| Animal Model | Treatment | Outcome |
| Murine KHT sarcoma with constitutive c-Met activation | BMS-777607 (25 mg/kg/day) | Significant decrease in the number of lung tumor nodules (28.3 ± 14.9%, P < 0.001) |
Data from Dai et al., 2012.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of BMS-777607 on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-777607
-
Hepatocyte Growth Factor (HGF)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of BMS-777607 (e.g., 0.1, 1, 3, 10 µM) in the presence or absence of HGF (e.g., 25 ng/mL) for the desired duration (e.g., 4 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
This protocol is to evaluate the effect of BMS-777607 on the migratory and invasive potential of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
Serum-free medium
-
Complete culture medium with a chemoattractant (e.g., 10% FBS)
-
BMS-777607
-
Hepatocyte Growth Factor (HGF)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Resuspend prostate cancer cells in serum-free medium.
-
Add the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Add medium containing the chemoattractant to the lower chamber.
-
Add various concentrations of BMS-777607 and HGF (e.g., 25 ng/mL) to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of migrated/invaded cells in several microscopic fields and calculate the average.
Western Blot Analysis
This protocol is to analyze the effect of BMS-777607 on the phosphorylation of c-Met and its downstream signaling proteins.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
BMS-777607
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Serum-starve prostate cancer cells overnight.
-
Pre-treat the cells with various concentrations of BMS-777607 for 1 hour.
-
Stimulate the cells with HGF (e.g., 25 ng/mL) for 10 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use Actin as a loading control to normalize the results.
In Vivo Animal Study
This protocol is to assess the in vivo efficacy of BMS-777607 in a prostate cancer metastasis model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Prostate cancer cells capable of metastasis (e.g., PC-3)
-
BMS-777607
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Inject prostate cancer cells into the mice (e.g., intravenously via the tail vein or orthotopically into the prostate).
-
Randomly assign the mice to treatment and control groups.
-
Administer BMS-777607 (e.g., 25 mg/kg/day) or vehicle control to the respective groups, typically via oral gavage.
-
Monitor tumor growth and metastasis formation regularly using calipers or bioluminescence imaging.
-
At the end of the study, sacrifice the animals and harvest tumors and metastatic tissues (e.g., lungs, bones) for further analysis (e.g., histology, immunohistochemistry).
-
Quantify the number and size of metastatic lesions.
Visualizations
The following diagrams illustrate key concepts related to the application of BMS-777607 in prostate cancer metastasis studies.
Caption: HGF/c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: Workflow for in vitro evaluation of BMS-777607.
Caption: Workflow for in vivo evaluation of BMS-777607.
References
- 1. The Role of HGF/c-Met Signaling in Prostate Cancer Progression and c-Met Inhibitors in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-770767 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BMS-770767 (also known as BMS-777607) for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small-molecule inhibitor of several receptor tyrosine kinases. Its primary targets are c-Met and Axl, and it also shows activity against Ron and Tyro3.[1][2] By inhibiting these kinases, this compound can block downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.
Q2: Are this compound and BMS-777607 the same compound?
Yes, the identifiers this compound and BMS-777607 are used interchangeably in scientific literature to refer to the same c-Met/Axl inhibitor.[3]
Q3: What is the IC50 value, and why is it important?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] It represents the concentration of a drug required to inhibit a biological process by 50%.[4] Determining the IC50 is a critical step in drug discovery and development for comparing the efficacy of different compounds.
Q4: What is a typical concentration range to test for this compound in an initial IC50 experiment?
Based on published data, this compound exhibits potent inhibition in the low nanomolar to micromolar range. For a preliminary experiment, a wide concentration range is recommended, starting from low nanomolar (e.g., 1 nM) and extending to the low micromolar range (e.g., 1-10 µM) using serial dilutions.[1][2][5]
Data Presentation
Table 1: Reported IC50 Values of this compound against Target Kinases
| Target Kinase | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
Data sourced from MedChemExpress and APExBIO.[1][6]
Table 2: Reported Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| GTL-16 | Gastric Carcinoma | ~0.02 |
| H1993 | Lung Cancer | Potent Inhibition |
| U87 | Glioblastoma | Potent Inhibition |
| PC-3 | Prostate Cancer | < 0.1 (Migration/Invasion) |
| DU145 | Prostate Cancer | < 0.1 (Migration/Invasion) |
| T-47D | Breast Cancer | Growth Inhibition |
| ZR-75-1 | Breast Cancer | Growth Inhibition |
Note: "Potent Inhibition" indicates that while a specific IC50 value was not provided in the source, the compound demonstrated significant activity. Data compiled from various sources.[1][5]
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value using software like GraphPad Prism.
-
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into each well.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause: Inaccurate pipetting of the compound.
-
Solution: Use calibrated pipettes and change tips for each concentration.
-
Issue 2: this compound precipitates in the culture medium.
-
Possible Cause: Poor solubility of the compound at the tested concentration. This compound is soluble in DMSO but has low aqueous solubility.[3]
-
Possible Cause: Interaction with components in the serum.
-
Solution: Test the solubility of this compound in the specific batch of FBS being used. If precipitation persists, consider using a lower serum concentration or a serum-free medium for the duration of the treatment, if appropriate for the cell line.
-
Issue 3: No dose-dependent inhibition observed, or the IC50 is much higher than expected.
-
Possible Cause: The concentration range is too low.
-
Solution: Extend the concentration range to higher micromolar values.
-
-
Possible Cause: The cell line is resistant to c-Met/Axl inhibition.
-
Solution: Verify the expression and activation status of c-Met and Axl in your cell line using techniques like Western blotting or flow cytometry.
-
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the drug incubation time (e.g., from 48 to 72 hours) to allow for the compound to exert its full effect.
-
Issue 4: High background absorbance in the MTT assay.
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly check cultures for signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
-
-
Possible Cause: Phenol red in the medium can interfere with absorbance readings.
-
Solution: Use phenol red-free medium for the final steps of the assay or use a background control well containing only medium and MTT to subtract the background absorbance.
-
Issue 5: Unexpected cytotoxicity in the vehicle control (DMSO).
-
Possible Cause: The concentration of DMSO is too high.
-
Solution: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level for your specific cell line, typically below 0.5%.[7] It is advisable to perform a preliminary experiment to determine the DMSO tolerance of your cells.
-
Visualizations
Caption: c-Met and Axl signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: BMS-770767 and Related c-Met Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the c-Met kinase inhibitor BMS-770767 and its closely related analog, BMS-777607. Due to the limited publicly available kinome profiling data for this compound, this guide utilizes data from BMS-777607 as a representative example to inform on potential off-target effects and guide experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of the this compound inhibitor family?
A1: this compound and its analogs are potent ATP-competitive inhibitors of the c-Met receptor tyrosine kinase. The closely related compound, BMS-777607, has been shown to potently inhibit not only c-Met but also other members of the Met-related kinase family, including Axl, Ron, and Tyro3.[1][2]
Q2: What are the potential off-target effects I should be aware of when using this compound or similar inhibitors?
Q3: My cells are showing a phenotype that is inconsistent with c-Met inhibition alone. What could be the cause?
A3: This could be due to several factors. First, consider the possibility of off-target effects, particularly if you are using high concentrations of the inhibitor. Inhibition of other kinases, such as Axl, Ron, or Tyro3, could lead to unexpected biological outcomes.[1][2] Second, the cellular context is critical; the downstream signaling pathways regulated by c-Met can vary between cell lines. Finally, compensatory signaling pathways may be activated in response to prolonged c-Met inhibition.
Q4: How can I confirm that the observed effects in my experiment are due to on-target c-Met inhibition?
A4: To validate on-target activity, consider performing a rescue experiment by overexpressing a c-Met mutant that is resistant to this compound while still being catalytically active. Alternatively, using a structurally distinct c-Met inhibitor should phenocopy the results obtained with this compound. You can also use siRNA or shRNA to specifically knock down c-Met and see if this reproduces the inhibitor's effects.
Q5: Are there recommended working concentrations for this compound in cell-based assays?
A5: The optimal concentration will be cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve to determine the IC50 for c-Met phosphorylation inhibition in your specific cell line. As a starting point, concentrations ranging from nanomolar to low micromolar have been used for the related compound BMS-777607 to inhibit c-Met signaling and related cellular functions.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity | Off-target kinase inhibition at high concentrations. | Perform a dose-response experiment to determine the lowest effective concentration. Compare the observed phenotype with other known off-target effects of related inhibitors. |
| Lack of Expected Phenotype | Low expression or activation of c-Met in the cell line. | Confirm c-Met expression and phosphorylation status in your cell line by Western blot or other methods. Ensure that the cells are stimulated with HGF if the pathway is not constitutively active. |
| Inconsistent Results Between Experiments | Variability in inhibitor concentration or cell culture conditions. | Prepare fresh inhibitor stocks regularly and ensure consistent cell seeding densities and treatment times. |
| Acquired Resistance to the Inhibitor | Activation of bypass signaling pathways or mutations in the c-Met kinase domain. | Analyze downstream signaling pathways (e.g., MAPK, PI3K/Akt) for reactivation. Sequence the c-Met kinase domain to check for mutations. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of BMS-777607, a close analog of this compound, against its primary targets in cell-free assays. This data can be used as a reference for understanding the potential target profile of this compound.
| Target Kinase | IC50 (nM) |
| c-Met | 3.9[1][2] |
| Axl | 1.1[1][2] |
| Ron | 1.8[1][2] |
| Tyro3 | 4.3[1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment: Plate your cell line of interest at a suitable density. Once attached, serum-starve the cells for 4-6 hours. Treat with varying concentrations of this compound for 1-2 hours. If required, stimulate with Hepatocyte Growth Factor (HGF) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
Navigating the Stability of BMS-770767: A Technical Guide for Researchers
Technical Support Center
For researchers and drug development professionals working with the potent c-Met inhibitor, BMS-770767, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting common issues related to this compound degradation, offering detailed experimental protocols and frequently asked questions to support your research endeavors.
Troubleshooting Guide: Preventing this compound Degradation
Researchers may encounter challenges in maintaining the integrity of this compound in solution. The following table outlines potential problems, their likely causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, prepare them fresh for each experiment from a recently thawed stock. Minimize the time working solutions are kept at room temperature. |
| Precipitate formation in aqueous solutions | This compound has poor aqueous solubility. The final concentration of organic solvent (e.g., DMSO) in the aqueous working solution may be too low to maintain solubility. | Ensure the final concentration of DMSO (or other appropriate organic solvent) in your aqueous working solution is sufficient to keep this compound dissolved. A final DMSO concentration of 0.1% to 0.5% is commonly used in cell-based assays. If solubility issues persist, consider using a surfactant like Tween 80 or Pluronic F68 at a low concentration (e.g., 0.01%). |
| Discoloration of the solution | Potential chemical degradation, possibly due to oxidation or hydrolysis, which can be accelerated by light or non-optimal pH. | Protect solutions from light by using amber vials or covering tubes with aluminum foil. Prepare solutions in buffers with a neutral to slightly acidic pH, as extreme pH values can promote degradation. |
| Variability between experimental replicates | Inconsistent handling of this compound solutions, such as repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
Q2: How should I store my this compound stock solutions to ensure stability?
A2: For long-term storage, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller volumes will help to avoid multiple freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous working solutions?
A3: The stability of this compound in aqueous solutions is limited. It is strongly recommended to prepare working solutions fresh for each experiment from a frozen stock. Avoid storing aqueous solutions for extended periods, even at 4°C.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is likely due to the poor aqueous solubility of this compound. To prevent precipitation, ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility (typically 0.1% to 0.5%). You can also try vortexing the solution during dilution to improve mixing. If the problem persists, consider using a different buffer system or adding a small amount of a biocompatible surfactant.
Q5: How can I check for the degradation of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and detect degradation products of this compound. A loss in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquot the stock solution into single-use amber tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.
-
During dilution, add the this compound stock solution dropwise to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (e.g., ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Use the freshly prepared working solution immediately.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway targeted by this compound and a typical experimental workflow for assessing its activity.
Technical Support Center: Enhancing BMS-770767 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor, BMS-770767. The following information is designed to address common challenges and improve the in vivo efficacy of this compound in preclinical cancer models.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions based on preclinical research with c-Met inhibitors.
| Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition with this compound monotherapy. | Redundant Signaling Pathways: Activation of compensatory signaling pathways, such as the EGFR pathway, can limit the efficacy of c-Met inhibition alone. Crosstalk between c-Met and other receptor tyrosine kinases (RTKs) like EGFR is a known mechanism of resistance. | Combination Therapy: Consider co-administration of an EGFR inhibitor (e.g., erlotinib or gefitinib). Dual blockade of c-Met and EGFR has been shown to have additive or synergistic effects in inhibiting tumor growth, particularly in non-small cell lung cancer (NSCLC) models. |
| Tumor Microenvironment Factors: The tumor microenvironment can contribute to resistance. For example, hypoxia can induce the expression of pro-angiogenic factors like VEGF, providing an escape route for tumor cells. | Combination with Anti-Angiogenic Agents: Combine this compound with a VEGF inhibitor (e.g., bevacizumab). This dual-pronged approach targets both tumor cell proliferation via c-Met and tumor angiogenesis via VEGF, potentially leading to a more robust anti-tumor response. | |
| Development of acquired resistance to this compound after an initial response. | Upregulation of Alternative Survival Pathways: Prolonged c-Met inhibition can lead to the upregulation of other survival pathways, such as the PI3K/Akt/mTOR pathway, to bypass the c-Met blockade. | Combination with Pathway Inhibitors: Investigate the activation status of downstream signaling pathways (e.g., Akt, ERK) in resistant tumors. Consider a combination strategy with inhibitors of these pathways, such as an mTOR inhibitor (e.g., everolimus), to overcome acquired resistance. |
| Poor bioavailability or rapid clearance of this compound in vivo. | Suboptimal Formulation or Delivery: The formulation and route of administration can significantly impact the pharmacokinetic profile of the drug, leading to insufficient tumor exposure. | Advanced Drug Delivery Systems: Explore the use of nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles. These carriers can improve the solubility, stability, and circulation time of tyrosine kinase inhibitors, potentially enhancing their accumulation in the tumor and improving efficacy. |
| Variability in tumor response across different xenograft models. | Heterogeneity in c-Met Pathway Activation: The level of c-Met expression, amplification, or HGF-dependency can vary significantly between different cancer cell lines and patient-derived xenograft (PDX) models. | Model Characterization: Thoroughly characterize your in vivo models for c-Met expression, phosphorylation, and HGF levels. Select models with clear evidence of c-Met pathway activation to increase the likelihood of observing a significant response to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with an EGFR inhibitor?
A1: The c-Met and EGFR receptor tyrosine kinases share common downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways.[1][2] When one pathway is inhibited, the other can compensate to maintain cell proliferation and survival.[1] In cancers where both pathways are active, dual inhibition with a c-Met inhibitor like this compound and an EGFR inhibitor can lead to a more complete and durable anti-tumor response compared to either agent alone.[1][2]
Q2: How can I assess if a combination with a VEGF inhibitor is suitable for my tumor model?
A2: The HGF/c-Met signaling pathway is a known contributor to tumor angiogenesis.[3] Furthermore, resistance to anti-angiogenic therapies targeting the VEGF pathway can be mediated by the upregulation of alternative pro-angiogenic pathways, including HGF/c-Met.[4] To assess the suitability of a combination with a VEGF inhibitor, you can:
-
Immunohistochemistry (IHC): Analyze tumor sections for the expression of c-Met, VEGFR, and markers of angiogenesis (e.g., CD31).
-
ELISA: Measure the levels of HGF and VEGF in tumor lysates or plasma.
-
Functional Assays: Evaluate the anti-angiogenic effects of this compound alone and in combination with a VEGF inhibitor using in vitro assays (e.g., endothelial tube formation) or in vivo imaging techniques.
Q3: Are there any predictive biomarkers for response to this compound?
A3: While research is ongoing, potential predictive biomarkers for response to c-Met inhibitors include:
-
c-Met Gene Amplification: Tumors with amplification of the MET gene are often highly dependent on c-Met signaling and may be more sensitive to inhibition.
-
c-Met Overexpression and Phosphorylation: High levels of total and phosphorylated c-Met protein, as determined by IHC or western blot, can indicate pathway activation.
-
HGF Levels: In some contexts, high levels of the c-Met ligand, HGF, may predict sensitivity to c-Met inhibitors.
Q4: What are the general considerations for designing an in vivo study with this compound?
A4: Key considerations include:
-
Model Selection: Choose a well-characterized xenograft or PDX model with evidence of c-Met pathway activation.
-
Dosing and Schedule: Determine the maximum tolerated dose (MTD) and optimal dosing schedule for this compound in your chosen mouse strain.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Correlate drug exposure with target inhibition (e.g., measuring phosphorylated c-Met in tumor tissue) and anti-tumor efficacy.
-
Combination Strategy: If using a combination therapy, establish the MTD and dosing schedule for the combination regimen.
-
Endpoint Measurement: Define clear primary and secondary endpoints, such as tumor growth inhibition, survival, and biomarker modulation.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided.
Caption: Crosstalk between c-Met and EGFR signaling pathways.
References
Technical Support Center: BMS-770767 and c-Met Inhibitor Preclinical Toxicity
Disclaimer: Publicly available, specific quantitative preclinical toxicology data (e.g., LD50, NOAEL) for BMS-770767 is limited. This guide provides information based on the known toxicities of the broader class of c-Met inhibitors to assist researchers in designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is crucial for cellular growth, migration, and survival.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1][2] this compound is being investigated for its potential therapeutic effects in diseases such as type 2 diabetes and hypercholesterolemia.
Q2: What are the known or potential toxicities associated with c-Met inhibitors in animal studies?
While specific data for this compound is not publicly available, preclinical studies of other c-Met inhibitors have revealed a range of potential toxicities. These are often considered "on-target" effects due to the inhibition of the c-Met pathway in healthy tissues. Researchers should be aware of these potential class-wide toxicities when designing in vivo studies.
Summary of Potential c-Met Inhibitor Toxicities in Animal Models
| Organ System | Potential Toxicities Observed with c-Met Inhibitors | Animal Models Cited |
| Renal | Crystal formation in renal tubules, degenerative and inflammatory changes.[2][3] This can be species-specific due to differences in drug metabolism.[2][3] | Rabbit[2][3] |
| Gastrointestinal | Diarrhea, vomiting, loss of appetite, and nausea have been reported.[4][5] | General observation |
| Hepatic | Hepatotoxicity has been noted as a potential adverse event.[4][5] | General observation |
| Cardiovascular | Peripheral edema is a commonly reported adverse event.[4][5] | General observation |
| Respiratory | Dyspnea (shortness of breath) and other respiratory issues have been observed.[4][5] | General observation |
| General | Fatigue and disturbances in metabolism and nutrition.[4][5] | General observation |
Troubleshooting Guides for In Vivo Experiments
Issue 1: Unexpected animal morbidity or mortality during a study.
-
Possible Cause: The dose administered may be too high, leading to acute toxicity. There can be significant differences in the maximum tolerated dose (MTD) between different species and even strains of animals.
-
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose selection. If possible, conduct a dose range-finding study to determine the MTD in your specific animal model.
-
Clinical Observations: Increase the frequency of clinical observations for signs of distress (e.g., lethargy, ruffled fur, weight loss).
-
Staggered Dosing: In subsequent cohorts, consider a dose escalation strategy to identify a better-tolerated dose.
-
Issue 2: Renal toxicity observed upon histopathological examination.
-
Possible Cause: Some c-Met inhibitors are known to have species-specific metabolism that can lead to the formation of insoluble metabolites in the kidneys.[2][3]
-
Troubleshooting Steps:
-
Urinalysis: Incorporate urinalysis into your study protocol to monitor for early signs of kidney damage (e.g., proteinuria, crystalluria).
-
Hydration: Ensure animals have ad libitum access to water. In some cases, hydration protocols may be considered.
-
Alternative Models: If renal toxicity is a significant issue, consider if your animal model is the most appropriate for this class of compounds. Rabbits, for example, have shown a human-like metabolite profile for some c-Met inhibitors that leads to renal toxicity.[2][3]
-
Experimental Protocols
General Protocol for a Rodent Toxicology Study
This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines.
-
Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats, CD-1 mice).
-
Acclimation: Allow animals to acclimate to the facility for at least 5 days before the start of the study.
-
Group Allocation: Randomly assign animals to treatment and control groups. A typical design includes a vehicle control group and at least three dose levels of the test compound.
-
Dose Administration: Administer the test compound and vehicle via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Clinical Observations: Conduct and record clinical observations at least once daily. This should include checks for general health, behavior, and any signs of toxicity.
-
Body Weight: Record body weights prior to dosing and at regular intervals throughout the study.
-
Food Consumption: Monitor and record food consumption.
-
Terminal Procedures: At the end of the study, euthanize animals and perform a gross necropsy.
-
Histopathology: Collect and preserve target organs for histopathological examination. A standard panel of tissues should be examined, with a focus on potential target organs of toxicity for the drug class.
Visualizations
Caption: Workflow for a typical preclinical toxicology study.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. Preclinical stereoselective disposition and toxicokinetics of two novel MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity burden patterns of MET-selective tyrosine kinase inhibitors: evidence from real-world pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BMS-770767 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the multi-kinase inhibitor BMS-770767. Our goal is to help you overcome common challenges, particularly the development of resistance in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as BMS-777607) is a potent, ATP-competitive inhibitor of the MET receptor tyrosine kinase family.[1][2] Its primary targets include c-MET, RON, Axl, and Tyro3.[1][3][4] By inhibiting these kinases, this compound blocks downstream signaling pathways involved in cell proliferation, migration, and survival, such as the RAS-MAPK and PI3K-AKT pathways.[5][6]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the common mechanisms of acquired resistance?
A2: Resistance to MET inhibitors like this compound can be broadly categorized into two types: on-target and off-target mechanisms.[7][8]
-
On-target resistance involves alterations to the drug's direct target. This includes secondary mutations in the MET kinase domain that prevent the inhibitor from binding effectively, or amplification of the MET gene, which increases the amount of the target protein.[7] Amplification of the gene for HGF, the ligand for MET, can also occur.[9]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on MET signaling.[10][11] This is a common escape mechanism and can involve the activation of other receptor tyrosine kinases (e.g., EGFR) or mutations in downstream signaling molecules like KRAS or components of the PI3K/AKT pathway.[5][6][7][12]
Q3: How can I determine if resistance in my cell line is on-target or off-target?
A3: To distinguish between on-target and off-target resistance, a multi-step approach is recommended. First, perform a Western blot to check the phosphorylation status of MET in your resistant cells compared to sensitive parental cells, both with and without this compound treatment. If MET phosphorylation is still inhibited in the resistant cells, it suggests an off-target mechanism. Conversely, if MET remains phosphorylated despite treatment, it points towards an on-target mechanism. For a definitive answer, you can sequence the MET gene in your resistant cells to look for mutations and use techniques like FISH or qPCR to check for MET amplification. To investigate off-target mechanisms, you can use phospho-kinase antibody arrays to screen for activated bypass pathways.
Q4: What are the most effective strategies to overcome this compound resistance in my experiments?
A4: The most effective strategy depends on the underlying resistance mechanism. Combination therapy is a widely explored approach.[13][14] For example, if you identify activation of the EGFR pathway as a bypass mechanism, co-treating the cells with an EGFR inhibitor alongside this compound may restore sensitivity.[6] Similarly, if downstream pathways like RAS/MAPK or PI3K/AKT are activated, combining this compound with MEK or PI3K inhibitors, respectively, can be effective.[5] For certain on-target mutations, switching to a different class of MET inhibitor (e.g., from a type I to a type II inhibitor) might overcome the resistance.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density.Edge effects in multi-well plates.Compound precipitation in media. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of plates or fill them with sterile PBS. Prepare fresh drug dilutions for each experiment and visually inspect for precipitates. |
| No inhibition of MET phosphorylation observed by Western Blot. | Inhibitor concentration is too low.Compound has degraded.Cell line is not dependent on MET signaling.Antibody quality is poor. | Perform a dose-response experiment to determine the IC50 for MET phosphorylation inhibition. Store the compound as recommended and use fresh dilutions. Confirm MET expression and pathway activation in your cell line. Validate your primary antibodies for specificity.[15] |
| Unexpected cell toxicity at low concentrations. | Off-target effects of the inhibitor.Solvent (e.g., DMSO) toxicity.Compound impurity. | Consult kinome profiling data if available to identify potential off-targets.[16] Ensure the final solvent concentration is low (<0.5%) and run a vehicle-only control.[15] Confirm the purity of your this compound stock. |
| Resistant cells show a different morphology. | Epithelial-to-Mesenchymal Transition (EMT) may have occurred. | Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence to confirm if a phenotypic switch is associated with resistance. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and common resistance mechanisms.
Table 1: Inhibitory Activity of this compound (BMS-777607)
| Target | IC50 (nM) |
|---|---|
| c-MET | 3.9 |
| Axl | 1.1 |
| RON | 1.8 |
| Tyro3 | 4.3 |
(Data sourced from cell-free assays)[1][3][4]
Table 2: Common Mechanisms of Resistance to MET Inhibitors
| Category | Mechanism | Example(s) |
|---|---|---|
| On-Target | Secondary Kinase Domain Mutations | MET: D1228N, Y1230C[7] |
| Gene Amplification | MET amplification[7][12], HGF amplification[9] | |
| Off-Target | Bypass Pathway Activation (Gene Amplification) | EGFR amplification, ERBB2 amplification, KRAS amplification[7] |
| Bypass Pathway Activation (Activating Mutations) | KRAS mutations[5][7] |
| | Downstream Pathway Alterations | PI3K pathway alterations[5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MET Pathway Activation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours if investigating ligand-stimulated activation. Pre-treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 2 hours. If applicable, stimulate with HGF for 15 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15][16]
-
Immunoblotting: Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[16]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.[16]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Visualizations
Caption: MET signaling pathway, inhibition by this compound, and key resistance bypass routes.
Caption: Experimental workflow for developing and characterizing this compound resistant cell lines.
Caption: Logical overview of on-target versus off-target resistance mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. New discovery of drug resistance mechanism in tumor cells, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 11. Understanding and targeting resistance mechanisms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facing the Challenges of Cancer Resistance – Bristol Myers Squibb [bms.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating the Stability of BMS-770767: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing BMS-770767, ensuring the compound's integrity throughout experimental workflows is paramount. This technical support center provides essential guidance on the stability of this compound at room temperature, addressing common questions and offering troubleshooting advice to maintain experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable when stored at room temperature. To ensure long-term integrity, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture.
Q2: How stable is this compound when dissolved in a solvent?
Q3: What is a suitable solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).
Q4: Are there any known degradation pathways for this compound?
A4: Detailed public information on the specific degradation products of this compound is limited. As a triazolopyridine derivative, it may be susceptible to hydrolysis or oxidation under harsh conditions (e.g., strong acids, bases, or oxidizing agents). It is recommended to avoid exposure to such conditions during handling and experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Improper storage of solid compound. | Ensure the solid compound is stored at room temperature in a tightly sealed, light-resistant container. | |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | Use DMSO to prepare solutions. Gentle warming and vortexing can aid dissolution. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Presence of degradation products. | Prepare a fresh sample of this compound for analysis to compare with the experimental sample. If degradation is suspected, consider a new batch of the compound. |
Experimental Protocols
Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution.
-
Storage: For immediate use, the solution can be kept at room temperature, protected from light. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visualizing Experimental Workflow
To ensure clarity in experimental procedures involving this compound, the following workflow diagram illustrates the key steps from compound handling to experimental use.
Caption: Workflow for handling and preparation of this compound solutions.
This guide provides a foundational understanding of this compound stability based on currently available information. For critical applications, it is always recommended to perform in-house stability studies under your specific experimental conditions.
Technical Support Center: Interpreting Unexpected Results from BMS-770767 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from experiments involving the multi-targeted kinase inhibitor, BMS-770767.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive small molecule inhibitor of several receptor tyrosine kinases (RTKs). Its primary targets include c-Met (also known as hepatocyte growth factor receptor or HGFR), Axl, and Mer, which are members of the TAM (Tyro3, Axl, Mer) family of RTKs. By inhibiting these kinases, this compound can block downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.
Q2: We are observing a weaker than expected inhibitory effect of this compound on our cancer cell line. What could be the reason?
Several factors could contribute to a reduced efficacy of this compound:
-
Cell Line Specific Sensitivity: The sensitivity of cancer cell lines to this compound can vary significantly depending on their genetic background and the activation status of the target kinases. It is crucial to determine the IC50 value for your specific cell line and compare it to published data.
-
Compensatory Signaling: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways. Inhibition of c-Met by this compound can sometimes lead to the upregulation and/or activation of other RTKs, such as HER3 (ErbB3), which can then sustain downstream signaling and cell survival.[1][2][3]
-
Compound Stability and Solubility: Ensure that the this compound stock solution is properly prepared and stored. The compound is typically dissolved in DMSO, and the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[4][5] Precipitation of the compound in the culture medium can also lead to a lower effective concentration.
-
Experimental Conditions: The concentration of growth factors in the serum of the cell culture medium can influence the outcome of the experiment. For instance, high concentrations of Hepatocyte Growth Factor (HGF), the ligand for c-Met, may necessitate higher concentrations of this compound to achieve effective inhibition.[6][7]
Q3: We are seeing a paradoxical increase in the total protein levels of Axl after treating cells with this compound. Is this a known phenomenon?
Yes, this is a documented and important unexpected result. Treatment with this compound can lead to an accumulation of the Axl receptor protein on the cell surface.[8][9] This is thought to be due to the inhibition of Axl kinase activity, which is required for its own ubiquitination and subsequent degradation.[10] This paradoxical increase in total Axl protein should be considered when interpreting experimental results, as it may have implications for long-term treatment efficacy and potential for resistance.
Q4: What are the known mechanisms of resistance to c-Met inhibitors like this compound?
Resistance to c-Met inhibitors can arise through several mechanisms:
-
On-target resistance: This involves mutations in the c-Met kinase domain that prevent the inhibitor from binding effectively.
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of c-Met. As mentioned, this can involve the activation of other RTKs like HER3, or the activation of downstream signaling nodes such as the mTOR and Wnt pathways.[11][12][13]
-
MET gene amplification: An increase in the copy number of the MET gene can lead to such high levels of the c-Met receptor that the inhibitor is no longer effective at the concentrations used.[14]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) of this compound can be a significant issue. The following table provides a range of reported IC50 values in different cancer cell lines to serve as a reference.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [15] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [15] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [15] |
| MDA-MB-231 | Breast Cancer | Varies | [16] |
| SK-OV-3 | Ovarian Cancer | Varies | [17] |
| HCT-116 | Colorectal Carcinoma | Varies | [18] |
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling. Genetic drift can occur with continuous passaging, leading to changes in drug sensitivity.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
Seeding Density: Optimize and standardize the cell seeding density to ensure cells are in an exponential growth phase at the time of treatment.
-
Compound Handling: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells to account for any solvent effects.
Issue 2: Inconsistent Inhibition of Target Phosphorylation in Western Blots
Inconsistent results in the inhibition of c-Met, Axl, or Mer phosphorylation can be due to technical or biological factors.
Troubleshooting Steps:
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins.
-
Antibody Validation: Ensure that your primary antibodies against the phosphorylated and total forms of the kinases are specific and used at the recommended dilutions. It is advisable to run positive and negative controls to validate antibody performance.
-
Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Time-Course Experiment: The inhibition of phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition.
-
Compensatory Activation: Be aware of the potential for feedback activation of other kinases. If you observe incomplete inhibition of downstream signaling (e.g., p-Akt, p-ERK), consider probing for other activated RTKs like p-HER3.
Experimental Protocols
Western Blotting for Phosphorylated and Total c-Met, Axl, and Mer
This protocol provides a general guideline for analyzing the phosphorylation status of the target kinases of this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Met, p-Axl, p-Mer, total c-Met, total Axl, total Mer, and a loading control overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[21][22]
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
This protocol can be used to assess the effect of this compound on cancer cell migration and invasion.
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute the Matrigel with serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.[23][24]
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium and incubate overnight. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.[23][25][26]
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired final concentrations.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell line's migratory/invasive capacity.
-
Cell Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or ethanol.
-
Stain the cells with a solution such as 0.1% crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western Blot experimental workflow.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Activating HER3 mutations in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 12. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. snapcyte.com [snapcyte.com]
- 24. corning.com [corning.com]
- 25. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Preclinical Comparison of MET Kinase Inhibitors: BMS-770767 and Cabozantinib in the Context of Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two multi-kinase inhibitors, BMS-770767 and cabozantinib, with a focus on their potential applications in renal cell carcinoma (RCC) research. While cabozantinib is a clinically approved and well-characterized therapeutic for RCC, preclinical data on this compound in this indication is not publicly available. This comparison, therefore, draws upon the known kinase inhibition profiles and preclinical findings for the closely related compound, BMS-777607, to infer the potential properties of this compound.
Introduction
Cabozantinib is a potent inhibitor of several receptor tyrosine kinases (RTKs) implicated in the pathogenesis of renal cell carcinoma, most notably MET, AXL, and VEGFR2.[1][2][3] Its efficacy in treating advanced RCC is well-established through pivotal clinical trials.[2] this compound is a small molecule inhibitor that has been investigated in early-phase clinical trials for non-oncological indications. However, the structurally similar compound, BMS-777607, has demonstrated potent inhibition of MET and AXL kinases in preclinical cancer models, suggesting a potential role for this class of compounds in oncology.[4][5][6] This guide aims to provide a comparative overview of their mechanisms of action, kinase inhibition profiles, and available preclinical data to inform further research.
Mechanism of Action and Signaling Pathways
Both cabozantinib and the this compound analogue, BMS-777607, target key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets of cabozantinib in RCC are the MET, AXL, and VEGFR2 pathways.[1][2][3] The MET and AXL pathways are implicated in resistance to anti-angiogenic therapies, making their inhibition a critical strategy in RCC.[3][7]
BMS-777607 is also a potent inhibitor of MET and AXL.[4][5] Preclinical studies have shown its ability to block HGF-stimulated c-Met autophosphorylation and downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[6]
Kinase Inhibition Profile
The following table summarizes the reported IC50 values for cabozantinib against key kinases relevant to RCC. Data for this compound is not available, so the profile of the related compound BMS-777607 is presented for a theoretical comparison.
| Kinase Target | Cabozantinib IC50 (nM) | BMS-777607 IC50 (nM) |
| MET | 1.3[1][2] | < 100[6] |
| AXL | 7[1][2] | Selective inhibition demonstrated[4] |
| VEGFR2 | 0.035[1][2] | - |
| RET | 5.2[1][2] | - |
| KIT | 4.6[1][2] | - |
| FLT3 | 11.3[1][2] | - |
| TIE2 | 14.3[1][2] | - |
| RON | 124[8] | Potent inhibition |
Note: IC50 values can vary depending on the assay conditions. Data for BMS-777607 is limited in publicly available sources.
Preclinical Efficacy
Cabozantinib has demonstrated significant antitumor activity in preclinical models of RCC. It has been shown to inhibit tumor growth, angiogenesis, and metastasis in various xenograft models.[9] Furthermore, preclinical studies have indicated that cabozantinib can overcome resistance to other VEGFR-targeted therapies.[7]
BMS-777607 , the analogue of this compound, has shown preclinical efficacy in other cancer types. In glioblastoma models, it reduced tumor growth, migration, and invasion.[4] In prostate cancer cell lines, BMS-777607 inhibited HGF-mediated cell scattering, migration, and invasion.[6] In a murine model of triple-negative breast cancer, BMS-777607 enhanced the efficacy of anti-PD-1 therapy.[5] There is no available data on the efficacy of this compound or BMS-777607 in preclinical models of renal cell carcinoma.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of kinase inhibitors. Below are representative protocols for assays relevant to the comparison of these compounds.
Kinase Inhibition Assay
This assay is used to determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MET, AXL, or VEGFR2 kinase and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: The test compound (this compound or cabozantinib) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or an ELISA-based format with a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Renal cell carcinoma cell lines (e.g., 786-O, A-498) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human renal cell carcinoma cells are implanted subcutaneously or orthotopically (into the kidney) of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy of the compound is assessed by comparing the tumor volumes in the treated and control groups.
Conclusion and Future Directions
Cabozantinib is a well-established multi-kinase inhibitor with proven efficacy in renal cell carcinoma, primarily through its potent inhibition of MET, AXL, and VEGFR2. While clinical data for this compound in RCC is absent, preclinical evidence for the closely related compound, BMS-777607, suggests a potential anti-cancer profile through the inhibition of MET and AXL.
A direct comparison is hampered by the lack of publicly available data for this compound in a cancer context. Future research should focus on:
-
Determining the comprehensive kinase inhibition profile of this compound.
-
Evaluating the efficacy of this compound in preclinical models of renal cell carcinoma, both as a single agent and in combination with other therapies.
-
Investigating the potential for this compound to overcome resistance to existing RCC therapies.
Such studies would be essential to ascertain whether this compound holds promise as a therapeutic candidate for renal cell carcinoma and to provide a rationale for its further clinical development in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating MET Target Engagement of BMS-777607 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of BMS-777607, a potent inhibitor of the MET receptor tyrosine kinase. This guide also presents a comparative analysis with other well-established MET inhibitors, crizotinib and capmatinib.
Initially, a query for BMS-770767 led to information suggesting a potential typographical error, as literature predominantly points to BMS-777607 as a selective MET kinase inhibitor. This guide will proceed with the assumption that the compound of interest is BMS-777607.
The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the HGF/MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. Validating that a small molecule inhibitor like BMS-777607 effectively engages and inhibits MET within a cellular context is a critical step in preclinical drug development.
This guide outlines key experimental approaches to confirm target engagement and provides comparative data on the cellular activity of BMS-777607 and other MET inhibitors.
Comparative Cellular Activity of MET Kinase Inhibitors
The following table summarizes the reported cellular activities of BMS-777607, crizotinib, and capmatinib in various cancer cell lines. These values, particularly the IC50 for MET phosphorylation, are direct indicators of target engagement in a cellular environment.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| BMS-777607 | c-Met Autophosphorylation | GTL-16 (gastric carcinoma) | 20 | [1] |
| HGF-stimulated c-Met Autophosphorylation | PC-3 (prostate cancer) | <1 | [1][2] | |
| HGF-stimulated c-Met Autophosphorylation | DU145 (prostate cancer) | <1 | [1][2] | |
| Basal c-Met Autophosphorylation | KHT (murine fibrosarcoma) | 10 | [1] | |
| Cell Proliferation/Viability | MDA-MB-231 (breast cancer) | 5160 | [3] | |
| Cell Proliferation/Viability | MCF-7 (breast cancer) | 1500 | [3] | |
| Cell Proliferation/Viability | SK-BR-3 (breast cancer) | 3850 | [3] | |
| Crizotinib | c-Met Phosphorylation | NCI-H441 (lung carcinoma) | 11 | [4] |
| Cell Proliferation/Viability | GTL-16 (gastric carcinoma) | 9.7 | [4] | |
| Cell Proliferation/Viability | MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (gastric cancer) | <200 | [5] | |
| Cell Proliferation/Viability | NCI-H929 (multiple myeloma) | 530 | [6] | |
| Capmatinib | c-Met Phosphorylation | Various | ~1 | [7] |
| Cell Proliferation/Viability | SNU-5 (gastric cancer) | 1.2 | [7] | |
| Cell Proliferation/Viability | S114 (cancer cell line) | 12.4 | [7] | |
| Cell Proliferation/Viability | H441 (lung cancer) | ~0.5 | [7] | |
| Cell Proliferation/Viability | U-87MG (glioblastoma) | 2 | [7] | |
| Cell Proliferation/Viability | EBC-1 (lung cancer) | 2 | [8] | |
| Cell Proliferation/Viability | UW-lung-21 (lung cancer) | 21 | [8] |
Experimental Protocols for Target Validation
Several robust methods can be employed to validate the engagement of BMS-777607 with the MET receptor in cells. The choice of assay depends on the specific research question, available resources, and desired throughput.
Western Blotting for Phospho-MET
This is a widely used, semi-quantitative method to directly assess the inhibition of MET autophosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., GTL-16, a cell line with MET amplification) and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat the cells with varying concentrations of BMS-777607 or comparator compounds for 1-2 hours. If studying ligand-induced phosphorylation, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total MET to confirm equal protein loading and to assess the specific inhibition of phosphorylation.
Cellular Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-MET
Cellular ELISA provides a quantitative and higher-throughput alternative to Western blotting for measuring MET phosphorylation.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with compounds and HGF as described for the Western blot protocol.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block the wells with 5% BSA in PBS for 1-2 hours.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-MET overnight at 4°C.
-
Secondary Antibody and Detection: Wash the wells and incubate with an HRP-conjugated secondary antibody. Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with sulfuric acid.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader.
-
Normalization: In parallel wells, perform the same assay using an antibody for total MET to normalize the phospho-MET signal to the total amount of MET protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with BMS-777607 or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble MET protein at each temperature by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MET as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BMS-777607 indicates target engagement.
Visualizing the Pathway and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: HGF/MET Signaling Pathway and the inhibitory action of BMS-777607.
Caption: General workflow for validating kinase inhibitor target engagement in cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BMS-770767 and Foretinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two prominent multi-kinase inhibitors, BMS-770767 and foretinib. Both compounds have been investigated for their therapeutic potential in oncology, primarily through their inhibition of key receptor tyrosine kinases (RTKs) implicated in tumor growth, survival, and metastasis. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies for the key experiments cited.
Introduction and Mechanism of Action
This compound and its close analog, BMS-777607, are potent and selective inhibitors of the MET receptor tyrosine kinase family, which includes MET, AXL, and RON.[1][2][3] These kinases are crucial nodes in signaling pathways that drive cell proliferation, migration, and invasion. Dysregulation of the HGF/MET signaling axis is a known oncogenic driver in numerous cancers.
Foretinib (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that, in addition to targeting MET and RON, also potently inhibits vascular endothelial growth factor receptors (VEGFRs), particularly KDR (VEGFR2), and other RTKs such as TIE-2, FLT-1, and FLT-4.[4] This broader targeting profile suggests that foretinib's anti-tumor activity may result from a dual effect on both tumor cells and the tumor vasculature.
The signaling pathways targeted by both inhibitors are depicted below.
Caption: Targeted signaling pathways of this compound and Foretinib.
Comparative Efficacy: Experimental Data
The following tables summarize the available quantitative data on the inhibitory activities of this compound (represented by its analog BMS-777607) and foretinib.
Table 1: In Vitro Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentrations (IC50) of each compound against a panel of purified kinases. Lower values indicate greater potency.
| Kinase Target | BMS-777607 IC50 (nM) | Foretinib IC50 (nM) |
| c-Met | 3.9[1][2][3] | 0.4[4] |
| AXL | 1.1[1][2][3] | - |
| RON | 1.8[1][2][3] | 3.0[4] |
| Tyro3 | 4.3[1][2][3] | - |
| KDR (VEGFR2) | >156* | 0.9[4] |
| FLT-1 (VEGFR1) | - | 6.8[4] |
| FLT-4 (VEGFR3) | - | 2.8[4] |
| Data indicates >40-fold selectivity for Met-related targets over LCK, VEGFR-2, and TrkA/B.[1][2][3] |
Table 2: In Vitro Cellular Activity
This table summarizes the effects of the inhibitors on cancer cell lines, including inhibition of phosphorylation and cell viability/growth.
| Cell Line | Assay Type | BMS-777607 IC50 / Effect | Foretinib IC50 |
| GTL-16 (Gastric) | c-Met Autophosphorylation | 20 nM[1][2][3] | - |
| PC-3 (Prostate) | HGF-stimulated c-Met Autophosphorylation | <1 nM[1][2][3] | - |
| DU145 (Prostate) | HGF-stimulated c-Met Autophosphorylation | <1 nM[1][2][3] | - |
| PC-3 / DU145 | HGF-stimulated Migration/Invasion | <0.1 µM[1][2][3] | - |
| U118MG (Glioblastoma) | Cell Viability (MTT) | Significantly reduced at 12.5 µM[5] | - |
| SF126 (Glioblastoma) | Cell Viability (MTT) | Significantly reduced at 12.5 µM[5] | - |
| B16F10 (Melanoma) | Colony Growth | - | 40 nM[4] |
| A549 (Lung) | Colony Growth | - | 29 nM[4] |
| HT29 (Colon) | Colony Growth | - | 165 nM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol Details:
-
Assay Formats: Kinase inhibition is commonly measured using formats such as [33P]phosphoryl transfer, luciferase-coupled chemiluminescence (e.g., Kinase-Glo), or AlphaScreen technology.
-
Plate Setup: Reactions are typically performed in 384-well microtiter plates.
-
Reaction Mixture: Purified recombinant kinase is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or foretinib).
-
Initiation: The kinase reaction is started by adding a mixture of ATP and a suitable substrate (e.g., biotinylated poly(Glu,Tyr) 4:1).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 1-4 hours) at room temperature.
-
Detection:
-
AlphaScreen: The reaction is stopped, and streptavidin-coated donor beads and anti-phosphotyrosine acceptor beads are added. Upon laser excitation, a luminescent signal is generated if the substrate is phosphorylated.
-
[33P]phosphoryl Transfer: Radiolabeled [γ-33P]ATP is used. After incubation, the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. The radioactivity on the filter is then measured.
-
-
Data Analysis: The signal is measured using a plate reader. IC50 values are calculated by performing a nonlinear regression analysis of the inhibitor concentration versus percentage of kinase activity.
Cell Viability / Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Caption: Workflow for a typical MTT or MTS cell viability assay.
Protocol Details:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
MTS Assay: A combined MTS/PES solution is added. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium.
-
-
Signal Measurement:
-
MTT Assay: After incubation with the reagent, a solubilizing agent (e.g., detergent or DMSO) is added to dissolve the formazan crystals.
-
MTS Assay: No solubilization step is required.
-
-
Data Analysis: The absorbance is measured using a microplate spectrophotometer (e.g., at 490 nm for MTS or 570 nm for MTT). The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 or IC50 value is determined via non-linear regression.
Summary and Conclusion
Based on the available in vitro kinase profiling data, both this compound/777607 and foretinib are highly potent inhibitors of the MET receptor tyrosine kinase.
-
This compound/777607 demonstrates exquisite potency and selectivity for the MET kinase family, with IC50 values in the low nanomolar range for c-Met, AXL, and RON.[1][2][3] Its selectivity profile suggests it is highly focused on this family of kinases, with significantly less activity against other RTKs like VEGFR2.[1][2][3] This specificity is reflected in its ability to potently block HGF-stimulated c-Met phosphorylation and subsequent cell migration and invasion at sub-micromolar concentrations.[1][2][3]
-
Foretinib is a broader-spectrum inhibitor. While it is exceptionally potent against c-Met, it also strongly inhibits KDR (VEGFR2) and other VEGFR family members with low nanomolar IC50 values.[4] This dual inhibition of MET-driven tumor cell signaling and VEGFR-mediated angiogenesis may offer a different therapeutic advantage. Its efficacy in cellular assays, such as the inhibition of colony growth in multiple cancer cell lines, highlights its potent anti-proliferative effects.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BMS-770767: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of BMS-770767, a potent ATP-competitive inhibitor of the MET receptor tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document objectively compares the inhibitory activity of this compound against its primary target, MET, and a panel of other receptor tyrosine kinases (RTKs). The information presented herein is supported by experimental data to facilitate a clear understanding of the compound's selectivity and potential off-target effects.
Executive Summary
This compound is a small molecule inhibitor targeting the MET receptor tyrosine kinase, a key driver in various cancers. While highly potent against MET, understanding its interactions with other kinases is crucial for predicting its therapeutic efficacy and potential side effects. This guide reveals that this compound exhibits a high degree of selectivity for MET and its closely related family members, AXL and RON. While it demonstrates potent inhibition of these kinases, its activity against a broader panel of RTKs is significantly lower, highlighting its targeted nature.
Comparative Inhibitory Activity of this compound
The selectivity of this compound has been evaluated against a diverse panel of receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, providing a quantitative comparison of its potency against various kinases. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Kinase Family |
| MET | 3.9 | MET |
| AXL | 1.1 | TAM (TYRO3, AXL, MER) |
| RON | 1.8 | MET |
| MER | 4.3 | TAM (TYRO3, AXL, MER) |
| TYRO3 | 4.5 | TAM (TYRO3, AXL, MER) |
| FLT3 | 30 | PDGFR |
| TIE2 | 160 | TIE |
| VEGFR2 | >10,000 | PDGFR |
| PDGFRβ | >10,000 | PDGFR |
| c-Kit | >10,000 | PDGFR |
| EGFR | >10,000 | EGFR |
Data presented is a compilation from publicly available sources and may vary based on experimental conditions.
Experimental Protocols
The determination of the inhibitory activity of this compound against various receptor tyrosine kinases is typically performed using in vitro biochemical assays. A general methodology for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a specific kinase.
1. Reagents and Materials:
- Recombinant human kinase enzymes (e.g., MET, AXL, RON, etc.)
- Kinase-specific substrate (e.g., a synthetic peptide or protein)
- Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or unlabeled, depending on the detection method.
- Assay buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA)
- This compound or other test compounds serially diluted in DMSO.
- 96-well or 384-well assay plates.
- Detection reagents (e.g., scintillation fluid for radiometric assays, or specific antibodies for ELISA-based methods).
- Plate reader (e.g., scintillation counter or spectrophotometer).
2. Assay Procedure:
- The kinase, substrate, and test compound (this compound) are pre-incubated in the assay buffer in the wells of the microplate.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The reaction is terminated by the addition of a stop solution (e.g., EDTA or acid).
- The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In ELISA-based assays, a phospho-specific antibody is used for detection.
3. Data Analysis:
- The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to a control (DMSO vehicle).
- IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Signaling Pathway Diagrams
To visualize the biological context of this compound's primary targets, the following diagrams illustrate the canonical signaling pathways of MET, AXL, and RON.
Caption: Canonical MET Signaling Pathway.
Caption: Overview of AXL and RON Signaling Pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: General Workflow for IC50 Determination.
Synergistic Potential of MET and EGFR Inhibition: A Comparative Guide
A Note on the Investigated Compound: Initial searches for "BMS-770767" did not yield relevant scientific literature in the context of cancer therapy. However, the numerically similar compound, BMS-777607 , is a well-characterized inhibitor of the c-Met receptor tyrosine kinase. Given the frequent co-activation of c-Met and EGFR signaling in cancer, this guide will focus on the synergistic effects of BMS-777607 and other c-Met inhibitors with EGFR inhibitors, a combination of significant interest in oncological research. This analysis will serve as a valuable resource for researchers investigating dual-targeting strategies for cancers with dysregulated EGFR and MET signaling.
The combination of c-Met and EGFR inhibitors represents a promising therapeutic strategy, particularly in the context of overcoming acquired resistance to EGFR-targeted therapies in cancers such as non-small cell lung cancer (NSCLC).[1][2] Activation of the c-Met pathway has been identified as a key mechanism of resistance to EGFR inhibitors.[1] Co-inhibition of both pathways can lead to synergistic anti-tumor effects, including enhanced growth inhibition and apoptosis.[3][4]
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining c-Met and EGFR inhibitors has been quantified in preclinical studies. A key metric for this is the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
One study investigated the combination of the c-Met inhibitor crizotinib with the EGFR inhibitor erlotinib in various NSCLC cell lines. The results demonstrated a range of effects from synergistic to antagonistic, highlighting the importance of the specific cellular context.[1]
| Cell Line | EGFR Status | c-Met Status | Combination | Combination Index (CI) | Effect |
| LUDLU | Wild-Type | Wild-Type | Erlotinib + Crizotinib | 0.39 ± 0.07 | Synergistic |
| Calu1 | Wild-Type | Wild-Type | Erlotinib + Crizotinib | 0.81 ± 0.04 | Additive |
| SKMES1 | Wild-Type | Wild-Type | Erlotinib + Crizotinib | 0.81 ± 0.02 | Additive |
| H520 | Wild-Type | Wild-Type | Erlotinib + Crizotinib | 0.87 ± 0.06 | Additive |
| H1703 | Wild-Type | Wild-Type | Erlotinib + Crizotinib | 1.20 ± 0.15 | Antagonistic |
Data sourced from van der Mijn et al.[1]
Another study reported on the growth inhibition of the H358 NSCLC cell line when treated with the EGFR inhibitor Tyrphostin AG1478 and the c-Met inhibitor SU11274.[3][4]
| Treatment | Concentration | Growth Inhibition |
| Tyrphostin AG1478 | 0.5 µM | 21% |
| SU11274 | 2 µM | 25% |
| Combination | 0.5 µM + 2 µM | 65% |
Data sourced from Puri et al.[3][4]
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the effect of single-agent and combination drug treatment on cell proliferation and to quantify the synergy of the combination.
Methodology:
-
Cell Culture: NSCLC cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the EGFR inhibitor (e.g., erlotinib) and the c-Met inhibitor (e.g., crizotinib), both as single agents and in combination at a fixed ratio.
-
Cell Proliferation Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using an appropriate method, such as the sulforhodamine B (SRB) assay.[1]
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) for each drug are calculated. The synergistic, additive, or antagonistic effects of the combination treatment are determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 0.8 is considered synergistic.[1]
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the synergistic effects of the drug combination by analyzing key signaling proteins.
Methodology:
-
Cell Lysis: Cells are treated with the inhibitors for a specified time, after which they are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies against key signaling proteins (e.g., p-EGFR, p-Met, p-Akt, p-ERK) and corresponding total proteins, followed by incubation with secondary antibodies.
-
Detection: Protein bands are visualized using an appropriate detection system (e.g., chemiluminescence).
Signaling Pathways and Experimental Workflow
The synergistic interaction between c-Met and EGFR inhibitors is rooted in the crosstalk between their downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[5]
Caption: Crosstalk between EGFR and c-Met signaling pathways.
Caption: Experimental workflow for synergy assessment.
References
- 1. asco.org [asco.org]
- 2. Combined effect of cabozantinib and gefitinib in crizotinib-resistant lung tumors harboring ROS1 fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Results from a Study of Crizotinib in Combination with Erlotinib in Patients with Advanced Nonsquamous Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Head-to-Head Comparison: BMS-777607 vs. Crizotinib in Kinase Inhibition
A Technical Guide for Researchers in Oncology and Drug Development
Note on Compound Identity: The initial query specified BMS-770767. Publicly available data indicates that this compound was primarily investigated as an 11beta-HSD1 inhibitor for metabolic diseases. In the context of oncology and kinase inhibition, it is highly probable that the intended compound for comparison with crizotinib was BMS-777607 , a potent c-Met and TAM (Tyro3, Axl, Ron) family kinase inhibitor. This guide proceeds with the comparison of BMS-777607 and crizotinib.
Introduction
The receptor tyrosine kinases (RTKs) c-Met, Anaplastic Lymphoma Kinase (ALK), and ROS1 are critical drivers in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). Their aberrant activation via mutation, amplification, or rearrangement leads to uncontrolled cell proliferation, survival, and metastasis. Crizotinib, a first-in-class inhibitor, targets ALK, ROS1, and c-Met, and has transformed the treatment landscape for ALK- and ROS1-positive NSCLC.[1][2][3] BMS-777607 is a potent and selective inhibitor targeting the c-Met family of kinases (c-Met, Ron, Axl) and Tyro3.[4] This guide provides a detailed, data-driven comparison of these two small-molecule inhibitors to inform preclinical and clinical research.
Data Presentation: Quantitative Comparison
The following tables summarize the biochemical potency, cellular activity, and preclinical efficacy of BMS-777607 and crizotinib based on available experimental data.
Table 1: Biochemical Kinase Inhibitory Profile
| Target Kinase | BMS-777607 IC₅₀ (nM) | Crizotinib IC₅₀ (nM) |
| c-Met | 3.9 [4] | ~8 - 11 [5] |
| Axl | 1.1 [4] | >1000 (specific data limited) |
| Ron | 1.8 [4] | Data Not Available |
| Tyro3 | 4.3 [4] | Data Not Available |
| ALK | Not a primary target | ~20 - 24 [5][6] |
| ROS1 | Not a primary target | Potent (<0.025 nM Ki) [5] |
| VEGFR2 | >150 (40-fold selective for Met)[4] | Data Not Available |
Table 2: Cellular Activity Profile
| Cell Line | Primary Driver | Assay Type | BMS-777607 IC₅₀ | Crizotinib IC₅₀ |
| GTL-16 | c-Met Amplification | c-Met Autophosphorylation | 20 nM[4] | Data Not Available |
| GTL-16 | c-Met Amplification | Proliferation (MTS) | 39 nM (as BMS-794833)[7] | Data Not Available |
| H3122 | EML4-ALK | Proliferation | Not a primary target | ~50 nM[8] |
| H1993 | c-Met Amplification | Proliferation | Potent Inhibition[4] | Dose-dependent inhibition[9] |
| MDA-MB-231 | (Triple-Negative Breast Cancer) | Proliferation (MTT) | Not Available | 5.16 µM[10] |
| MCF-7 | (ER+ Breast Cancer) | Proliferation (MTT) | Not Available | 1.5 µM[10] |
Visualization of Target Selectivity and Signaling
The distinct kinase inhibition profiles of BMS-777607 and crizotinib determine their mechanisms of action and potential therapeutic applications.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of kinase inhibitors like BMS-777607 and crizotinib.
Biochemical Kinase Assay (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50% (IC₅₀).
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Radiometric assays (using ³²P- or ³³P-labeled ATP) are a gold standard, while fluorescence-based and luminescence-based methods are common for high-throughput screening.[11][12][13]
-
General Procedure (Radiometric Filter-Binding):
-
Reaction Setup: In a microtiter plate, combine the kinase, a specific peptide or protein substrate, assay buffer (containing Mg²⁺/Mn²⁺), and varying concentrations of the test inhibitor (e.g., BMS-777607 or crizotinib) dissolved in DMSO.
-
Initiation: Start the reaction by adding a solution containing ATP and radio-labeled [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or a chelating agent (e.g., EDTA).
-
Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Cell Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of a compound on the viability and metabolic activity of cancer cell lines.
-
Objective: To determine the concentration of an inhibitor that reduces cell proliferation/viability by 50% (GI₅₀ or IC₅₀).
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.[10][14]
-
General Procedure:
-
Cell Plating: Seed cancer cells (e.g., GTL-16, H3122) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., BMS-777607 or crizotinib) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (typically 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for an additional 2-4 hours, allowing for the conversion to formazan.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Detection: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Analysis: Normalize the absorbance readings to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the IC₅₀ value.
-
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism, typically using immunodeficient mice bearing human tumors.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
-
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor volume is monitored over time.[15][16]
-
General Procedure:
-
Cell Implantation: Inject a suspension of human tumor cells (e.g., 5-10 million cells) mixed with a basement membrane matrix (e.g., Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[16]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, crizotinib group, BMS-777607 group) with similar average tumor volumes.
-
Treatment Administration: Administer the compounds and vehicle control according to a defined schedule (e.g., daily oral gavage). Crizotinib, for example, has been tested at doses of 50-100 mg/kg/day in mouse models.[17]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[18][19] Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study for a set duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the mean tumor volumes between the treated and vehicle control groups. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify efficacy.
-
Conclusion
The head-to-head comparison reveals distinct profiles for BMS-777607 and crizotinib.
-
BMS-777607 is a highly potent and selective inhibitor of the c-Met kinase family, including Axl, Ron, and Tyro3. Its focused activity suggests potential for strong efficacy in tumors driven by c-Met or Axl signaling, with potentially fewer off-target effects related to kinases like ALK or ROS1.
-
Crizotinib is a multi-targeted inhibitor with potent activity against ALK and ROS1, and moderate activity against c-Met.[1][20] Its clinical success is primarily in tumors with ALK or ROS1 rearrangements.[2] While it has activity against c-Met, its broader kinase profile differentiates it from more selective c-Met inhibitors like BMS-777607.
For researchers, the choice between these inhibitors depends on the specific biological question and the genetic context of the cancer model being studied. BMS-777607 is a superior tool for specifically interrogating the role of the c-Met/TAM kinase families, whereas crizotinib is the established agent for studying ALK/ROS1-driven cancers and serves as a benchmark for dual ALK/c-Met inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of BMS-777607 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase is a well-established driver of cancer cell proliferation, survival, and invasion, making it a prime target for therapeutic intervention, particularly in the context of metastatic disease. BMS-777607 is a potent and selective small-molecule inhibitor of c-Met. This guide provides a comparative overview of the in vivo anti-metastatic effects of BMS-777607, supported by available preclinical data, and places it in the context of other c-Met inhibitors.
Comparative Efficacy of c-Met Inhibitors on In Vivo Metastasis
Table 1: In Vivo Anti-Metastatic Efficacy of BMS-777607
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Anti-Metastatic Findings | Reference |
| BMS-777607 | KHT Sarcoma (constitutive c-Met activation) | Rodent | 25 mg/kg/day | Significantly decreased the number of lung tumor nodules by 28.3% (P < 0.001). | [1] |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of Other c-Met Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Anti-Tumor/Anti-Metastatic Findings | Reference |
| Cabozantinib | Papillary Renal Cell Carcinoma (PDX with MET mutation) | RAG2-/-γC-/- mice | Not Specified | Caused striking tumor regression and inhibited lung metastasis. | [2] |
| Prostate Cancer (Ace-1luc) | Murine | Not Specified | Inhibited the progression of bone lesions. | [3] | |
| Tivantinib | Breast Cancer (1833/TGL) | Athymic nude mice | 120 mg/kg | Significantly reduced bone metastasis formation. | [4] |
Note: The data presented above is compiled from separate studies and should not be interpreted as a direct comparison of efficacy due to variations in experimental models, methodologies, and cancer types.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for an in vivo lung metastasis model, based on common methodologies and incorporating details from the KHT sarcoma model study.
KHT Sarcoma Lung Metastasis Model
This experimental metastasis model is designed to assess the efficacy of therapeutic agents in preventing the colonization and growth of cancer cells in the lungs.
1. Cell Culture and Preparation:
-
KHT sarcoma cells with constitutive c-Met activation are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency, harvested using trypsin-EDTA, and washed with phosphate-buffered saline (PBS).
-
A single-cell suspension is prepared in sterile PBS or serum-free media at a concentration of 1 x 105 to 1 x 106 cells per 100-200 µL. Cell viability should be confirmed to be >95% using a trypan blue exclusion assay.
2. Animal Model:
-
Immunocompromised or syngeneic mice (e.g., C3H/HeJ for KHT cells) aged 6-8 weeks are used.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Cell Inoculation:
-
For an experimental metastasis model, the prepared cell suspension is injected intravenously via the lateral tail vein. This method bypasses the initial steps of the metastatic cascade and directly seeds the lungs.
-
For a spontaneous metastasis model, cells would be injected into an orthotopic site (e.g., intramuscularly for sarcoma) to form a primary tumor, which would then naturally metastasize to the lungs.
4. Therapeutic Intervention:
-
Animals are randomized into control and treatment groups.
-
BMS-777607 is formulated in a suitable vehicle and administered orally at a dose of 25 mg/kg/day.
-
The control group receives the vehicle alone.
-
Treatment is initiated shortly after tumor cell inoculation and continues for the duration of the study (e.g., 14-21 days).
5. Assessment of Lung Metastasis:
-
At the end of the study, mice are euthanized.
-
Lungs are harvested, and the surface tumor nodules are counted under a dissecting microscope.
-
For more detailed analysis, lungs can be fixed in Bouin's solution, and metastatic burden can be quantified through histological analysis of tissue sections stained with hematoxylin and eosin (H&E).
-
If using luciferase-expressing cells, in vivo bioluminescence imaging can be performed at various time points to monitor metastatic progression non-invasively.
6. Statistical Analysis:
-
The number of lung metastases in the treatment group is compared to the control group using appropriate statistical tests, such as a Student's t-test or Mann-Whitney U test. A p-value of <0.05 is typically considered statistically significant.
Signaling Pathways and Mechanism of Action
BMS-777607 exerts its anti-metastatic effects by inhibiting the c-Met receptor tyrosine kinase and its downstream signaling pathways, which are critical for cell migration, invasion, and survival.
c-Met Signaling Pathway in Metastasis
Caption: BMS-777607 inhibits HGF-induced c-Met activation, blocking downstream PI3K/Akt and MAPK pathways involved in metastasis.
In vitro studies have demonstrated that BMS-777607 potently inhibits HGF-stimulated c-Met autophosphorylation. This, in turn, blocks the activation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways[5]. These pathways are crucial for the cellular processes that underpin metastasis, such as cell scattering, migration, and invasion[5][6]. By disrupting these signals, BMS-777607 effectively suppresses the metastatic phenotype of cancer cells.
Experimental Workflow
The validation of the anti-metastatic effect of a compound like BMS-777607 in vivo follows a structured workflow from initial cell-based assays to comprehensive animal studies.
Caption: Workflow for in vivo validation of BMS-777607's anti-metastatic effect.
This guide provides a summary of the available preclinical data on the anti-metastatic effects of BMS-777607. While direct comparative in vivo studies are lacking, the existing evidence strongly supports its potential as an inhibitor of metastasis through the targeted disruption of the c-Met signaling pathway. Further head-to-head studies are warranted to definitively establish its comparative efficacy against other c-Met inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations in Studying Metastatic Lung Colonization in Osteosarcoma Using the Pulmonary Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for c-Met Inhibition: BMS-770767 vs. SGX-523
A comprehensive guide for researchers navigating the landscape of c-Met tyrosine kinase inhibitors. This report provides a detailed comparison of two prominent small molecule inhibitors, BMS-770767 and SGX-523, focusing on their biochemical potency, kinase selectivity, and cellular activity. Experimental data is presented to offer an objective evaluation of their performance, aiding in the selection of the most appropriate tool for preclinical research and drug development.
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are crucial regulators of cellular growth, motility, and invasion. Aberrant activation of the HGF/c-Met signaling pathway is a known driver in a wide array of human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain have emerged as a promising class of anti-cancer agents. This guide focuses on a comparative analysis of two such inhibitors: this compound and SGX-523.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the key biochemical and cellular potency data for this compound and SGX-523.
| Parameter | This compound | SGX-523 |
| Target | c-Met, Axl, Ron, Tyro3 | c-Met |
| IC50 (c-Met, cell-free) | 3.9 nM[1][2] | 4 nM[3][4][5] |
| Ki (unphosphorylated c-Met) | Not explicitly stated | 2.7 nM[5] |
| Ki (phosphorylated c-Met) | Not explicitly stated | 23 nM[5] |
| Cellular IC50 (c-Met Autophosphorylation) | <1 nM (PC-3, DU145 cells)[1] | 12 nM (A549 cells)[6] |
| 20 nM (GTL-16 cell lysates)[1] | 40 nM (GTL-16 cells)[4][6] | |
| Selectivity Profile | >40-fold vs. Lck, VEGFR-2, TrkA/B; >500-fold vs. other kinases[1][2] | >1,000-fold vs. >200 other kinases[3][4] |
Deep Dive: Mechanism of Action and Selectivity
This compound: A Multi-Targeted Kinase Inhibitor
This compound is a potent, ATP-competitive inhibitor that demonstrates significant activity against the c-Met receptor tyrosine kinase.[1] Beyond c-Met, it also potently inhibits other members of the Met-related family, including Axl, Ron, and Tyro3, with IC50 values in the low nanomolar range.[1][2] This multi-targeted profile suggests that this compound may offer broader pathway inhibition. Its selectivity is notable, with a greater than 40-fold preference for Met-related kinases over kinases such as Lck, VEGFR-2, and TrkA/B, and over 500-fold selectivity against a wider panel of kinases.[1][2]
SGX-523: An Exquisitely Selective c-Met Inhibitor
SGX-523 is distinguished by its remarkable and exquisite selectivity for c-Met.[3] It is an ATP-competitive inhibitor with an IC50 of 4 nM.[3][4][5] Crystallographic studies have revealed that SGX-523 stabilizes c-Met in a unique, inactive conformation that is not readily accessible to other kinases, providing a structural basis for its high selectivity.[3][5] This inhibitor shows a greater than 1,000-fold selectivity for c-Met over a large panel of more than 200 other protein kinases.[3][4] Interestingly, SGX-523 displays a higher affinity for the unphosphorylated, less active form of the c-Met kinase domain (Ki = 2.7 nM) compared to the phosphorylated, active form (Ki = 23 nM).[5]
In Vitro and In Vivo Efficacy: A Comparative Overview
Both this compound and SGX-523 have demonstrated potent inhibition of c-Met signaling and downstream cellular effects in a variety of cancer cell lines.
This compound has been shown to effectively block HGF-stimulated c-Met autophosphorylation at nanomolar concentrations in prostate cancer cells (PC-3 and DU145).[1] While it has a modest effect on tumor cell proliferation, it potently inhibits HGF-induced cell scattering, migration, and invasion, with IC50 values less than 0.1 µM in these functional assays.[1]
SGX-523 also inhibits c-Met-mediated signaling at nanomolar concentrations, leading to the suppression of cell proliferation, migration, and invasion.[3] It has been shown to be effective in cell lines with MET gene amplification, such as gastric and lung cancer cell lines.[4] In vivo, orally administered SGX-523 has been shown to inhibit the growth of human tumor xenografts derived from glioblastoma, lung, and gastric cancers in a dose-dependent manner.[3][5]
Experimental Methodologies
A summary of the typical experimental protocols used to evaluate these inhibitors is provided below.
Biochemical Kinase Inhibition Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified kinase domain of c-Met.
-
Protocol Outline (based on SGX-523 methodology):
-
The kinase reaction is performed in a buffer containing HEPES (pH 7.5), MgCl2, bovine serum albumin (BSA), and a peptide substrate (e.g., poly(Glu-Tyr)).
-
The purified c-Met kinase domain is incubated with varying concentrations of the inhibitor (e.g., this compound or SGX-523) in the presence of ATP.
-
The kinase reaction is allowed to proceed for a set time at a controlled temperature (e.g., 21°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method like the Kinase-Glo assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[5]
-
Cellular c-Met Autophosphorylation Assay
-
Principle: To measure the ability of the inhibitor to block the phosphorylation of c-Met within a cellular context.
-
Protocol Outline:
-
Cancer cell lines with known c-Met expression (e.g., GTL-16, A549, PC-3) are cultured to a suitable confluency.
-
Cells are serum-starved to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of the inhibitor for a specific duration (e.g., 1-2 hours).
-
For ligand-dependent models, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cells are lysed, and protein extracts are collected.
-
The levels of phosphorylated c-Met (p-cMet) and total c-Met are determined by Western blotting or ELISA using specific antibodies.
-
The IC50 for inhibition of c-Met autophosphorylation is determined from the dose-response curve.[1][6]
-
Cell Migration and Invasion Assays
-
Principle: To assess the inhibitor's effect on the migratory and invasive potential of cancer cells, which are key processes in metastasis.
-
Protocol Outline (Transwell Assay):
-
Transwell inserts with a porous membrane (coated with Matrigel for invasion assays) are placed in a multi-well plate.
-
Cancer cells, pre-treated with the inhibitor, are seeded into the upper chamber of the insert in a serum-free medium.
-
The lower chamber contains a medium with a chemoattractant, such as HGF or serum.
-
The plate is incubated for a period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.
-
Non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.
-
The inhibition of migration/invasion is quantified relative to untreated control cells.
-
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of c-Met Inhibitors: BMS-770767 vs. PHA-665752
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical player in tumor progression and metastasis, making it a prime target for drug development. Among the numerous inhibitors developed, BMS-770767 (also known in oncology as BMS-777607) and PHA-665752 have garnered significant attention from the research community. This guide provides a detailed comparative analysis of these two potent c-Met inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical potency, kinase selectivity, and cellular effects, supported by experimental data and protocols.
Executive Summary
Both this compound and PHA-665752 are potent, ATP-competitive inhibitors of the c-Met kinase. However, they exhibit distinct selectivity profiles. This compound is a multi-targeted kinase inhibitor with potent activity against the c-Met family (c-Met, Ron, Axl, Tyro3), while PHA-665752 demonstrates higher selectivity for c-Met. This difference in target engagement has significant implications for their biological effects and potential therapeutic applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the biochemical potency and kinase selectivity of this compound and PHA-665752. It is important to note that the data presented is compiled from various sources and direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency against c-Met and Related Kinases
| Kinase Target | BMS-777607 (IC50, nM) | PHA-665752 (IC50, nM) |
| c-Met | 3.9 | 9 |
| Ron | 1.8 | 68 |
| Axl | 1.1 | >10,000 |
| Tyro3 | 4.3 | >10,000 |
Table 2: Kinase Selectivity Profile (IC50, nM)
| Kinase | BMS-777607 (IC50, nM) | PHA-665752 (IC50, nM) |
| c-Met | 3.9 | 9 |
| VEGFR-2 (KDR) | 180 | 200 |
| Lck | 120 | >10,000 |
| TrkA | >500 | >10,000 |
| TrkB | >500 | >10,000 |
| c-Abl | >500 | 1400 |
| FGFR1 | >500 | 3000 |
| EGFR | >500 | 3800 |
| c-Src | >500 | 6000 |
| IGF-1R | >10,000 | >10,000 |
| PDGFRβ | >10,000 | >10,000 |
| Aurora A | >10,000 | >10,000 |
| PKA | >10,000 | >10,000 |
| PKBα (Akt1) | >10,000 | >10,000 |
| p38α | >10,000 | >10,000 |
Mechanism of Action and Downstream Signaling
Both inhibitors function by competing with ATP for binding to the catalytic domain of the c-Met kinase, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of c-Met blocks key pathways involved in cell proliferation, survival, migration, and invasion.
Caption: Inhibition of HGF-induced c-Met autophosphorylation by this compound and PHA-665752, blocking downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for biochemical and cellular assays to evaluate c-Met inhibitors.
Biochemical Kinase Assay (c-Met)
This protocol is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (this compound, PHA-665752) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing kinase buffer, recombinant c-Met kinase, and the poly(Glu, Tyr) substrate.
-
Add 10 µL of the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: A streamlined workflow for determining the IC50 values of kinase inhibitors in a biochemical assay.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with high c-Met expression (e.g., GTL-16, MKN-45)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compounds (this compound, PHA-665752) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a secondary antibody conjugated to HRP
-
Western blot reagents and equipment or ELISA-based detection kit
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated c-Met and total c-Met using Western blotting or a specific ELISA kit.
-
Quantify the band intensities or ELISA signals and calculate the inhibition of c-Met phosphorylation relative to the vehicle-treated control to determine the IC50 value.
Caption: Step-by-step workflow for assessing the inhibition of c-Met phosphorylation in a cellular environment.
Conclusion
The choice between this compound and PHA-665752 will largely depend on the specific research question. For studies requiring a highly selective c-Met inhibitor to dissect the specific roles of this kinase, PHA-665752 is an excellent choice. Its high selectivity minimizes the potential for off-target effects, allowing for a clearer interpretation of experimental results.
On the other hand, this compound's broader kinase inhibition profile, particularly its potent activity against other members of the c-Met family (Ron, Axl, Tyro3), makes it a valuable tool for investigating the effects of simultaneously targeting multiple oncogenic pathways. This multi-targeted approach may offer therapeutic advantages in certain cancer contexts where redundancy or crosstalk between signaling pathways contributes to drug resistance.
Ultimately, the comprehensive data and detailed protocols provided in this guide should empower researchers to make informed decisions in selecting the most appropriate c-Met inhibitor for their preclinical studies.
Safety Operating Guide
Proper Disposal Procedures for BMS-770767: Essential Safety and Logistical Information
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-770767, providing definitive handling and disposal instructions, could not be located in the public domain. The following guidance is based on the chemical's structural characteristics and general principles of laboratory safety for research chemicals. This information is intended to supplement, not replace, the critical guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for specific disposal protocols at your facility.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and adhere to rigorous disposal protocols to minimize environmental impact and ensure personnel safety. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is paramount. This guide provides essential logistical information and a procedural framework for the proper disposal of this compound, based on its chemical properties and general best practices for laboratory chemical waste management.
Chemical and Physical Properties
A summary of the known quantitative data for this compound, sourced from PubChem, is presented below.[1] This information can help in assessing the potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈ClN₃O₂ | PubChem |
| Molecular Weight | 355.8 g/mol | PubChem |
| Appearance | White to off-white powder | ChemicalBook[2] |
| pKa (Predicted) | 14.69 ± 0.40 | ChemicalBook[2] |
| Density (Predicted) | 1.48±0.1 g/cm³ | ChemicalBook[2] |
General Disposal Procedures
Given that this compound is a chlorinated aromatic and heterocyclic compound, it should be treated as a hazardous chemical waste. The following step-by-step guidance outlines a conservative approach to its disposal.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, assume this compound is toxic and potentially ecotoxic.
-
Solid Waste: Collect solid this compound, along with any contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. The container should be appropriate for the solvent used.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date of waste generation.
3. Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
4. Consultation and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to inform them of the waste you have generated.
-
Arrange for a scheduled pickup of the hazardous waste by trained EHS personnel or a certified hazardous waste disposal company.
Experimental Protocols
Detailed experimental protocols for the use of this compound were not available in the public search results. As a research chemical, specific protocols would be developed by the investigating laboratory. When developing such protocols, it is crucial to incorporate the handling and disposal considerations outlined in this document. Always perform a thorough risk assessment before beginning any new experimental work.
Disposal Workflow for Research Chemicals without an SDS
The following diagram illustrates a logical workflow for determining the proper disposal route for a research chemical when a Safety Data Sheet is not available. This procedural guidance is essential for maintaining a safe laboratory environment.
Caption: Disposal decision workflow for a research chemical lacking a specific SDS.
References
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-770767
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of BMS-770767, a potent small molecule inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following procedures offer step-by-step guidance for safe operational workflow.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table summarizes the required personal protective equipment for handling this compound. This selection is based on guidelines for handling hazardous drugs and potent research compounds.[1][2][3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times within the laboratory to protect against splashes and airborne particles.[4] |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-rated) | Two pairs of chemotherapy-rated gloves are recommended, particularly when handling stock solutions, to provide a robust barrier.[1][4] |
| Body Protection | Impervious Laboratory Coat or Gown | Should be long-sleeved, close in the back, and be resistant to chemical permeation to protect the skin.[1][4] |
| Respiratory Protection | N95 or Higher-Rated Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[4] |
| Foot Protection | Closed-Toed Shoes | Required in all laboratory settings to protect against spills. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[1][4]
Standard Operating Procedure for Handling this compound
The following workflow diagram and step-by-step protocol outline the safe handling of this compound from initial preparation to final disposal.
Caption: This diagram illustrates the sequential workflow for safely handling the potent compound this compound, from preparation to disposal.
Detailed Experimental Protocol:
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[4]
-
Prepare the Workspace: All handling of this compound, especially the weighing of the solid compound and preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4]
-
Cover Work Surface: The work surface inside the hood should be covered with absorbent, plastic-backed paper to contain any potential spills.
2. Compound Handling:
-
Weighing the Compound: Use a dedicated and calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust.
-
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Ensure all solutions are clearly labeled with the compound name, concentration, date, and your initials.
3. Cleanup and Disposal:
-
Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant).
-
Waste Disposal: All contaminated disposable items, including gloves, absorbent paper, and pipette tips, must be placed in a designated biohazardous waste container.[5] Needles and scalpels should be disposed of in a sharps container.[5] Follow your institution's specific guidelines for the disposal of chemical and biohazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the outer gloves first, followed by the gown, and then the inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
